molecular formula C₁₃H₂₂N₄O₇ B1152600 Laninamivir-13C,15N2

Laninamivir-13C,15N2

Cat. No.: B1152600
M. Wt: 346.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laninamivir-13C,15N2, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₂N₄O₇ and its molecular weight is 346.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₃H₂₂N₄O₇

Molecular Weight

346.34

Synonyms

(4S,5R,6R)-5-Acetamido-4-carbamimidamido-6-((1R,2R)-3-hydroxy-2-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15N2;  (4S,5R,6R)-5-Acetamido-4-guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of ¹³C,¹⁵N₂ Labeled Laninamivir for Advanced Drug Development Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Isotopic Labeling in Antiviral Research

In the landscape of antiviral drug development, precision is paramount. Laninamivir, a potent neuraminidase inhibitor, stands as a critical agent in the management of influenza A and B viruses.[1][2][3] Its efficacy is well-established, but to delve deeper into its mechanism of action, pharmacokinetics, and metabolism, researchers require sophisticated analytical tools. Isotopic labeling, specifically with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides an unparalleled window into the molecular journey of a drug within biological systems.[4][5] This guide presents a detailed methodology for the synthesis and purification of ¹³C,¹⁵N₂ labeled Laninamivir, offering researchers a robust tool for advanced studies. The incorporation of these stable isotopes allows for the precise tracking and quantification of the drug and its metabolites through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without the complications of radioactive tracers.[6][][8][9]

Strategic Approach to the Synthesis of ¹³C,¹⁵N₂ Labeled Laninamivir

The synthesis of isotopically labeled Laninamivir requires a strategic approach, focusing on the introduction of the ¹³C and ¹⁵N atoms at a late stage, if possible, to maximize isotopic incorporation and minimize costs. However, given the complexity of the Laninamivir molecule, a more practical approach involves the use of commercially available labeled starting materials. The core of this proposed synthesis is the guanidino group, which contains two nitrogen atoms that can be labeled with ¹⁵N, and a nearby carbon atom that can be labeled with ¹³C.

A plausible and efficient method involves the use of ¹³C,¹⁵N₂-labeled guanidine hydrochloride as a key reagent. This allows for the direct incorporation of the three desired isotopes in a single, well-defined step. The overall synthetic strategy would be adapted from established routes for unlabeled Laninamivir, with the key modification being the introduction of the labeled guanidinylating agent.[10]

Proposed Synthetic Pathway

The following diagram outlines the proposed synthetic workflow for ¹³C,¹⁵N₂ labeled Laninamivir, starting from a suitable protected precursor.

G A Protected Laninamivir Precursor (Amine) C Guanidinylation Reaction A->C B [¹³C,¹⁵N₂]-Guanidine Hydrochloride B->C D Crude [¹³C,¹⁵N₂]-Protected Laninamivir C->D Yield: ~70-80% E Deprotection D->E F Crude [¹³C,¹⁵N₂]-Laninamivir E->F Yield: ~85-95% G Purification (HPLC) F->G H Pure [¹³C,¹⁵N₂]-Laninamivir G->H Purity: >98% G A Crude [¹³C,¹⁵N₂]-Laninamivir B Preparative RP-HPLC A->B C Fraction Collection B->C D Purity Analysis (Analytical HPLC) C->D E Lyophilization D->E Fractions >98% pure F Final Product: Pure [¹³C,¹⁵N₂]-Laninamivir E->F G Characterization (LC-MS, NMR) F->G

Sources

The Core Mechanism of Laninamivir in Subverting Influenza Virus Replication: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular interactions and pharmacokinetic advantages that define the potent anti-influenza activity of Laninamivir. We will delve into the intricacies of its mechanism of action, the critical role of its prodrug form, Laninamivir octanoate, and the utility of isotopically labeled Laninamivir-13C,15N2 in precise bioanalytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this long-acting neuraminidase inhibitor.

Introduction: The Influenza Neuraminidase as a Therapeutic Target

Influenza viruses remain a persistent global health threat, primarily due to their capacity for rapid evolution and the consequent emergence of seasonal epidemics and occasional pandemics. The viral surface glycoprotein, neuraminidase (NA), is a critical enzyme in the viral life cycle. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed virions.[1] This enzymatic activity is essential for the release of progeny virus particles, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.[2] Consequently, the active site of neuraminidase has become a prime target for antiviral drug development.

Laninamivir is a potent and long-acting inhibitor of influenza neuraminidase.[3] It demonstrates broad activity against various influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[4] A key feature of Laninamivir is its administration as a single-dose inhaled prodrug, Laninamivir octanoate, which offers significant advantages in terms of patient compliance and sustained therapeutic effect.[3][5]

The Prodrug Strategy: Laninamivir Octanoate and its Activation

Laninamivir is administered as Laninamivir octanoate, an inactive ester prodrug.[3][6] This chemical modification enhances the lipophilicity of the molecule, facilitating its delivery and retention within the respiratory tract following inhalation. Upon deposition in the lungs, endogenous esterases hydrolyze the octanoate group, releasing the active form, Laninamivir, directly at the primary site of infection.[3][7] This localized activation and subsequent prolonged retention of high concentrations of Laninamivir in the epithelial lining fluid are central to its long-acting therapeutic profile.[3][8] The concentration of Laninamivir in the respiratory tract can remain above the level required for viral replication inhibition for at least five days after a single administration.[3][7][8]

Core Mechanism of Action: Competitive Inhibition of Neuraminidase

Laninamivir exerts its antiviral effect by competitively binding to the highly conserved active site of the influenza neuraminidase enzyme.[9] By mimicking the natural substrate, sialic acid, Laninamivir occupies the active site and prevents the cleavage of sialic acid residues from host cell and virion glycoproteins.[10] This inhibition of neuraminidase activity results in the aggregation of newly formed virions at the surface of infected cells, effectively preventing their release and halting the spread of the infection.

Molecular dynamics simulations have revealed that Laninamivir forms strong interactions with key amino acid residues within the neuraminidase active site, including both catalytic and framework residues. These interactions, primarily salt bridges and hydrogen bonds, contribute to its high binding affinity and potent inhibitory activity. Notably, Laninamivir has been shown to bind more stably to the viral neuraminidase in vitro compared to other neuraminidase inhibitors.

Laninamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Laninamivir Intervention Virus_Entry Virus_Entry Replication Replication Virus_Entry->Replication Viral Lifecycle Budding_Virions Budding_Virions Replication->Budding_Virions Viral Lifecycle Neuraminidase Neuraminidase (NA) Sialic_Acid Sialic Acid (Natural Substrate) Budding_Virions->Sialic_Acid Attached via Hemagglutinin Laninamivir_Octanoate Laninamivir Octanoate (Inhaled Prodrug) Laninamivir_Active Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir_Active Hydrolysis in Lungs Laninamivir_Active->Neuraminidase Competitive Binding Inhibition Inhibition Virion_Release Virion Release & Spread Neuraminidase->Virion_Release Enables Sialic_Acid->Neuraminidase Natural Interaction Virion_Release->Virus_Entry Infects New Cells Aggregation Virion Aggregation (Infection Halted) Inhibition->Virion_Release Blocks Inhibition->Aggregation Leads to Cleavage Cleavage

Figure 1: Mechanism of action of Laninamivir in inhibiting influenza virus release.

The Role of this compound in Mechanistic and Pharmacokinetic Studies

While the core inhibitory mechanism of Laninamivir is well-understood, precise quantification of the drug and its prodrug in biological matrices is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This is where isotopically labeled internal standards, such as this compound, become indispensable.

Stable isotope labeling involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing 12C with 13C and 14N with 15N). This compound serves as an ideal internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Because it is chemically identical to the unlabeled drug, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled drug by the mass analyzer.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, thereby ensuring the high accuracy and precision required for regulatory-compliant bioanalysis.

Experimental Methodologies

Neuraminidase Inhibition Assay

The potency of Laninamivir is quantified using a neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic activity of influenza neuraminidase.

Step-by-Step Protocol:

  • Virus Preparation: Influenza virus strains are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. The viral titer is determined, and the virus is diluted to a standardized concentration.

  • Drug Dilution: Laninamivir is serially diluted to create a range of concentrations for testing.

  • Enzyme Reaction: The diluted virus (as the source of neuraminidase) is pre-incubated with the various concentrations of Laninamivir.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Incubation: The reaction is incubated at 37°C to allow the neuraminidase to cleave the substrate.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the neuraminidase activity. The concentration of Laninamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Data Presentation:

Influenza StrainNeuraminidase SubtypeLaninamivir IC50 (nM)Reference
Avian InfluenzaH12N50.90
Pandemic H1N1p09N11.83
Human InfluenzaH2N2 (p57N2)3.12
Pharmacokinetic Analysis using LC-MS/MS with this compound

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Laninamivir and its prodrug.

Experimental Workflow:

PK_Workflow Dosing Dosing of Laninamivir Octanoate (Inhaled) Sampling Collection of Biological Samples (Plasma, Epithelial Lining Fluid) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation, Extraction) Sampling->Preparation Spiking Spiking with Internal Standard (this compound) Preparation->Spiking LC_Separation Liquid Chromatography (Separation of Analytes) Spiking->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, t1/2) MS_Detection->Data_Analysis

Figure 2: Workflow for pharmacokinetic analysis of Laninamivir.

Step-by-Step Protocol:

  • Study Design: Healthy volunteers or patients are administered a single inhaled dose of Laninamivir octanoate.

  • Sample Collection: Blood samples are collected at various time points post-dosing. For intrapulmonary pharmacokinetics, bronchoalveolar lavage (BAL) may be performed to obtain epithelial lining fluid.[5][8]

  • Sample Preparation: Plasma is separated from blood samples. Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile). The supernatant containing the drug and prodrug is collected.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample.

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography step separates Laninamivir and Laninamivir octanoate from other matrix components. The tandem mass spectrometer detects and quantifies the parent drug and its isotopically labeled internal standard based on their specific mass-to-charge ratios and fragmentation patterns.[7]

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Laninamivir and its prodrug in the original sample. These concentration-time data are then used to determine key pharmacokinetic parameters.

Pharmacokinetic Parameters of Laninamivir after a Single Inhaled Dose of Laninamivir Octanoate:

ParameterDescriptionValueReference
Tmax Time to maximum plasma concentration4.0 - 6.0 hours[8]
t1/2 Plasma elimination half-life~3 days (single dose)
t1/2 (plasma) Apparent elimination half-life58.3 - 165.8 hours (nebulized)[8]
t1/2 (prodrug) Plasma half-life of Laninamivir octanoate~2 hours

Mechanisms of Resistance

While resistance to Laninamivir is rare, in vitro studies have identified potential mechanisms. Mutations in the neuraminidase enzyme, such as E119G in N9 neuraminidase and D197E in influenza B neuraminidase, can lead to reduced susceptibility to Laninamivir. These mutations appear to result in faster binding and dissociation of the drug from the neuraminidase active site. Importantly, some mutations that confer resistance to oseltamivir, such as H275Y in N1 neuraminidase, do not significantly impact the efficacy of Laninamivir.[3]

Conclusion and Future Directions

Laninamivir is a highly effective, long-acting neuraminidase inhibitor with a favorable pharmacokinetic profile that allows for single-dose administration. Its mechanism of action, centered on the competitive inhibition of the influenza neuraminidase, is well-established. The use of its prodrug form, Laninamivir octanoate, ensures targeted delivery and prolonged retention at the site of infection. The application of isotopically labeled this compound is critical for the accurate and precise bioanalytical quantification necessary for robust pharmacokinetic studies.

Future research should continue to monitor for the emergence of Laninamivir-resistant strains in clinical settings. Further elucidation of the structural basis for its activity against a wide range of influenza virus subtypes, including avian strains with pandemic potential, will be valuable for ongoing antiviral drug development efforts.

References

  • Kashiwagi, S., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(5), 2855-2861. [Link]

  • Ishizuka, H., et al. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 61(12), e01239-17. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Laninamivir? [Link]

  • Nakashima, M., et al. (2011). Clinical pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers. Journal of Clinical Pharmacology, 51(12), 1699-1708. [Link]

  • Mizuno, T., Mizuno, S., & Kanda, T. (2014). Effects of Vaccination and the New Neuraminidase Inhibitor, Laninamivir, on Influenza Infection. PLOS ONE, 9(9), e106725. [Link]

  • Uyeki, T. M., et al. (2019). Clinical Practice Guidelines by the Infectious Diseases Society of America: 2018 Update on Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza. Clinical Infectious Diseases, 68(6), e1-e47. [Link]

  • Ikematsu, H., & Kawai, N. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(10), 851-857. [Link]

  • Kubo, S., et al. (2012). Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance. Kansenshogaku Zasshi, 86(5), 570-577. [Link]

  • Sugaya, N., et al. (2014). Laninamivir octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial. Virology Journal, 11, 123. [Link]

  • de Vries, R. D., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Molecules, 25(12), 2795. [Link]

  • Amaro, R. E., et al. (2012). Binding pattern of the long acting neuraminidase inhibitor laninamivir towards influenza A subtypes H5N1 and pandemic H1N1. Journal of Molecular Graphics and Modelling, 38, 261-271. [Link]

  • Kashiwagi, S., et al. (2016). Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clinical Infectious Diseases, 63(3), 330-336. [Link]

  • Wikipedia. (2023). Laninamivir. [Link]

  • Kashiwagi, S., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(5), 2855-2861. [Link]

  • Varghese, J. N., et al. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens, 7(10), e1002249. [Link]

  • Le, M. Q., et al. (2012). Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation. Antiviral Research, 95(1), 51-56. [Link]

  • Sugaya, N., et al. (2012). A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases. Journal of Infection and Chemotherapy, 18(5), 663-670. [Link]

  • Mechanism of Action of Neuraminidase Inhibitors. (2020). [Video]. YouTube. [Link]

  • Amaro, R. E., et al. (2012). Binding pattern of the long acting neuraminidase inhibitor laninamivir towards influenza A subtypes H5N1 and pandemic H1N1. Journal of Molecular Graphics and Modelling, 38, 261-271. [Link]

  • Le, M. Q., et al. (2011). Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with Laninamivir. Antimicrobial Agents and Chemotherapy, 55(4), 1804-1807. [Link]

  • Shtyrya, Y. A., et al. (2009). Influenza Virus Neuraminidase: Structure and Function. Acta Naturae, 1(2), 26-32. [Link]

  • Du, R., et al. (2023). Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. Journal of Medical Virology, 95(1), e28373. [Link]

  • Air, G. M. (2012). Influenza Virus Neuraminidase Structure and Functions. Current Topics in Microbiology and Immunology, 353, 1-28. [Link]

  • Le, M. Q., et al. (2015). Laninamivir-Interferon Lambda 1 Combination Treatment Promotes Resistance by Influenza A Virus More Rapidly than Laninamivir Alone. Antimicrobial Agents and Chemotherapy, 59(11), 6982-6989. [Link]

  • Matrosovich, M. N., et al. (2004). Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium. Journal of Virology, 78(22), 12665-12667. [Link]

  • Wikipedia. (2023). Peramivir. [Link]

  • Racaniello, V. (2013). The neuraminidase of influenza virus. Virology Blog. [Link]

  • Marathe, B. M., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLOS ONE, 8(8), e71401. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Laninamivir-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for Laninamivir-¹³C,¹⁵N₂, an isotopically labeled neuraminidase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity and reliability of this important research compound.

Introduction: The Significance of Laninamivir and its Labeled Analogue

Laninamivir is a potent and long-acting inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1][2] Its mechanism of action involves mimicking the natural substrate of neuraminidase, sialic acid, thereby preventing viral propagation.[2] The isotopically labeled analogue, Laninamivir-¹³C,¹⁵N₂, serves as an invaluable internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), to precisely determine the pharmacokinetic and metabolic profile of Laninamivir. The stability of this labeled standard is paramount for generating accurate and reproducible data.

This guide will elucidate the physicochemical properties of Laninamivir-¹³C,¹⁵N₂, explore the factors influencing its stability, provide evidence-based recommendations for its storage, and detail protocols for its handling and use.

Physicochemical Properties and the Impact of Isotopic Labeling

Understanding the molecular structure of Laninamivir is fundamental to predicting its stability. Key functional groups that can influence its susceptibility to degradation include:

  • Guanidino group: A strongly basic functional group.

  • Carboxylic acid: An acidic functional group.

  • Amide linkage: Susceptible to hydrolysis under strong acidic or basic conditions.

  • Hydroxyl groups: Potential sites for oxidation.

  • Ether linkage: Generally stable, but can be cleaved under harsh acidic conditions.

The incorporation of stable isotopes, specifically ¹³C and ¹⁵N, into the Laninamivir molecule does not alter its chemical properties or reactivity. These isotopes are non-radioactive and form covalent bonds that are energetically similar to their ¹²C and ¹⁴N counterparts. Therefore, the stability profile of Laninamivir-¹³C,¹⁵N₂ is considered to be identical to that of unlabeled Laninamivir. The primary advantage of isotopic labeling lies in the mass difference, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.

G cluster_laninamivir Laninamivir Structure cluster_groups Key Functional Groups Laninamivir Laninamivir Guanidino Guanidino Laninamivir->Guanidino Potential for salt formation Carboxylic_Acid Carboxylic Acid Laninamivir->Carboxylic_Acid Potential for salt formation Amide Amide Laninamivir->Amide Susceptible to hydrolysis Hydroxyl Hydroxyl Laninamivir->Hydroxyl Potential oxidation site Ether Ether Laninamivir->Ether Generally stable G Laninamivir Laninamivir-¹³C,¹⁵N₂ Acid_Hydrolysis Acidic Conditions (e.g., strong acid) Laninamivir->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (e.g., strong base) Laninamivir->Base_Hydrolysis Amide_Cleavage Amide Bond Cleavage Acid_Hydrolysis->Amide_Cleavage Base_Hydrolysis->Amide_Cleavage Guanidino_Degradation Guanidino Group Degradation Base_Hydrolysis->Guanidino_Degradation

Caption: Potential hydrolytic degradation pathways for Laninamivir.

Light

Photostability is another important consideration for the storage of pharmaceutical compounds. While there is no specific public data on the photostability of Laninamivir-¹³C,¹⁵N₂, it is a standard precautionary measure in pharmaceutical research to protect all compounds from light to prevent photochemical degradation. Forced degradation studies on other antiviral drugs have shown susceptibility to light. [3]Therefore, it is strongly recommended to store Laninamivir-¹³C,¹⁵N₂, both in solid form and in solution, in amber vials or otherwise protected from light.

Oxidation

The presence of hydroxyl groups in the Laninamivir structure suggests a potential for oxidative degradation. While specific studies are lacking, it is a prudent practice to minimize exposure to atmospheric oxygen, especially for long-term storage of solutions. This can be achieved by storing solutions under an inert atmosphere (e.g., nitrogen or argon) and using freshly de-gassed solvents for solution preparation.

Recommended Storage Conditions

Based on the available data for Laninamivir and general principles of chemical stability, the following storage conditions are recommended for Laninamivir-¹³C,¹⁵N₂.

FormConditionRecommended TemperatureDurationRationale
Solid (Lyophilized Powder) Long-term-20°CUp to 3 years Minimizes thermal degradation and hydrolysis from atmospheric moisture.
Short-term4°CUp to 2 years Suitable for frequent use, but with a reduced shelf-life compared to -20°C.
Solution (in appropriate solvent) Long-term-80°CUp to 2 years Cryopreservation significantly slows down all potential degradation pathways in solution.
Short-term-20°CUp to 1 year Acceptable for working solutions that will be used within a shorter timeframe.

Note: The durations provided are based on data for unlabeled Laninamivir and should be considered as guidelines. It is always recommended to perform periodic quality control checks on the stored material.

Experimental Protocols for Handling and Solution Preparation

Adherence to strict protocols is essential to maintain the integrity of Laninamivir-¹³C,¹⁵N₂.

Handling of Solid Compound
  • Acclimatization: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.

  • Inert Atmosphere: If possible, handle the solid compound in a glove box under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the compound. Perform this step as quickly as possible to minimize exposure to the atmosphere.

  • Storage of Unused Solid: Tightly reseal the vial, preferably with parafilm, and store it at the recommended temperature (-20°C for long-term).

Preparation of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use freshly prepared, de-gassed, high-purity water (e.g., Milli-Q or equivalent).

  • Dissolution: Add the appropriate volume of solvent to the weighed solid. If necessary, sonicate briefly in a cool water bath to aid dissolution. Avoid excessive heating.

  • pH Adjustment: If preparing an aqueous solution, ensure the final pH is neutral (around 7.0-7.4) to minimize pH-dependent degradation.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials. This minimizes freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage.

G start Start: Solid Laninamivir-¹³C,¹⁵N₂ Vial equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Required Amount equilibrate->weigh dissolve Dissolve in Anhydrous/De-gassed Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store

Caption: Recommended workflow for preparing stock solutions of Laninamivir-¹³C,¹⁵N₂.

Conclusion: Ensuring Data Integrity through Proper Stewardship

The stability of Laninamivir-¹³C,¹⁵N₂ is a critical determinant of the quality and reliability of research data. By understanding its physicochemical properties and the factors that can lead to its degradation, researchers can implement robust storage and handling protocols. The recommendations outlined in this guide, including storage at low temperatures, protection from light, and maintenance of a neutral pH in solution, are designed to preserve the integrity of this valuable analytical standard. Adherence to these principles is not merely a matter of best practice but a fundamental requirement for ensuring the scientific validity of experimental outcomes.

References

  • Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1).
  • Patel, K., Shah, U., Joshi, H., Patel, J. K., & Patel, T. B. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research, 14(9), 113-119.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
  • Vavricka, C. J., et al. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition.
  • Han, N., Liu, X., & Mu, Y. (2012). Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study. PLoS ONE, 7(9), e44057.
  • Savić, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Pharmaceuticals, 16(5), 735.
  • Al-Hilal, T. A., & Alam, F. (2017). A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics. Journal of Controlled Release, 265, 56-65.
  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(19), 3536.
  • Swain, D., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Couch, R. B., & Maljkovic, I. (2014). Stability of neuraminidase in inactivated influenza vaccines. Vaccine, 32(20), 2344–2349.
  • Singh, S., et al. (2012). ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 62, 112-120.
  • Sutar, A. S., et al. (2014). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Journal of Taibah University for Science, 8(4), 336-343.
  • Nalanda, R. B., & Soujanya, V. (2024). Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of TROPICAL DISEASE & Health, 45(5), 1-14.
  • Impactfactor. (2024). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. Retrieved from [Link]

  • Paduri, A., et al. (2023). Stability Indicating Analytical Method Development And Validation For Estimation Of Lopinavir And Ritonavir In Bulk And Tablet Dosage Form By Ultra Performance Liquid Chromatography (UPLC). European Chemical Bulletin, 12(Special Issue 5), 3041-3056.
  • Jefferson, T., et al. (2017). Safety and effectiveness of neuraminidase inhibitors for influenza treatment, prophylaxis, and outbreak control: a systematic review of systematic reviews and/or meta-analyses. Journal of Antimicrobial Chemotherapy, 72(11), 2991-3001.
  • Patsnap Synapse. (2024). What is the mechanism of Zanamivir? Retrieved from [Link]

  • Han, N., Liu, X., & Mu, Y. (2012). Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study. PLoS ONE, 7(9), e44057.
  • ResearchGate. (n.d.). Structures of four neuraminidase inhibitors used in clinical for the treatment of flu. Retrieved from [Link]

Sources

A Technical Guide to Laninamivir-¹³C,¹⁵N₂: Sourcing and Analytical Validation for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Laninamivir-¹³C,¹⁵N₂, a critical tool in the development of anti-influenza therapeutics. As a stable isotope-labeled internal standard, its availability and rigorous quality control are paramount for accurate pharmacokinetic and metabolic studies. This document serves as a comprehensive resource for sourcing this compound and implementing robust analytical validation protocols.

The Role of Stable Isotope-Labeled Laninamivir in Drug Development

Laninamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of both Influenza A and B virus infections.[1] Its mechanism of action involves preventing the release of new viral particles from infected cells. To accurately quantify Laninamivir in biological matrices during preclinical and clinical development, a reliable internal standard is essential.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[2][3] Laninamivir-¹³C,¹⁵N₂ is chemically identical to Laninamivir but has a higher mass due to the incorporation of heavy isotopes. This mass difference allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte. The use of a SIL internal standard is crucial for correcting for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of analytical data.[4][5]

Commercial Suppliers of Laninamivir-¹³C,¹⁵N₂

The availability of high-quality Laninamivir-¹³C,¹⁵N₂ is a critical first step for any research program. Several specialized chemical suppliers offer this stable isotope-labeled compound. The following table provides a comparative overview of prominent commercial sources.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
Shimadzu Chemistry & Diagnostics [13C,15N2]-LaninamivirC4026≥ 98.00%99% ¹³C, 98% ¹⁵N1 mg, 5 mg, 10 mg, 25 mg, 100 mg
MedchemExpress Laninamivir-¹³C,¹⁵N₂HY-14905SNot specifiedNot specifiedInquire for details
Pharmaffiliates Laninamivir-¹³C,¹⁵N₂PA STI 055980Not specifiedNot specifiedInquire for details

Synthesis and Isotopic Labeling Strategy

While specific, proprietary synthesis methods for Laninamivir-¹³C,¹⁵N₂ are not publicly disclosed by commercial suppliers, the general synthetic routes for Laninamivir and its prodrug, Laninamivir Octanoate, have been described in scientific literature and patents.[6][7][8] The isotopic labels are typically introduced at a late stage of the synthesis to maximize efficiency and minimize cost.

A plausible strategy for the introduction of the ¹³C and ¹⁵N labels involves the use of a labeled guanidinylating agent to introduce the guanidine group onto a precursor amine.

Synthesis_Pathway Laninamivir_Precursor Laninamivir Precursor (amine) Laninamivir_13C_15N2 Laninamivir-¹³C,¹⁵N₂ Laninamivir_Precursor->Laninamivir_13C_15N2 Guanidinylation Labeled_Guanidinylating_Agent Labeled Guanidinylating Agent (e.g., ¹³C,¹⁵N₂-labeled N,N'-di-Boc-1H-pyrazole-1-carboxamidine) Labeled_Guanidinylating_Agent->Laninamivir_13C_15N2

Caption: Plausible synthetic route for Laninamivir-¹³C,¹⁵N₂.

Analytical Validation and Quality Control

Rigorous analytical validation is imperative to ensure the identity, purity, and isotopic enrichment of Laninamivir-¹³C,¹⁵N₂. This section outlines key experimental protocols.

Identity and Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for both the quantification of Laninamivir in biological samples and the quality control of its stable isotope-labeled internal standard.

  • Sample Preparation:

    • Prepare a stock solution of Laninamivir-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.

  • LC-MS/MS System:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from potential impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition for Laninamivir-¹³C,¹⁵N₂: m/z 350.3 → m/z [specific fragment ion]. The fragmentation of neuraminidase inhibitors like Laninamivir often involves the loss of the guanidine group.[9]

      • Monitor the transition for unlabeled Laninamivir (if available as a reference standard): m/z 347.3 → m/z [corresponding fragment ion].

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample_Injection Sample_Injection C18_Column C18_Column Sample_Injection->C18_Column Separation ESI_Source Electrospray Ionization C18_Column->ESI_Source Elution Quadrupole_1 Q1: Precursor Ion Selection (m/z 350.3) ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (Fragmentation) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Analysis Data_Analysis Detector->Data_Analysis

Caption: LC-MS/MS workflow for the analysis of Laninamivir-¹³C,¹⁵N₂.

Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Laninamivir-¹³C,¹⁵N₂ and for verifying the position and extent of isotopic labeling.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Laninamivir-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • NMR Spectrometer:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • NMR Experiments:

    • ¹H NMR: To confirm the overall proton structure and assess for the presence of any proton-containing impurities.

    • ¹³C NMR: To directly observe the ¹³C-labeled carbon. The signal corresponding to the labeled carbon will be significantly enhanced.

    • ¹⁵N NMR (or ¹H-¹⁵N HSQC/HMBC): To confirm the presence and location of the ¹⁵N labels. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and the ¹⁵N nuclei.[10]

    • The coupling between the ¹³C and ¹⁵N nuclei can also be observed, providing definitive evidence of their proximity in the molecule.[11]

NMR_Validation cluster_NMR_Experiments NMR Spectroscopy cluster_Data_Analysis Data Interpretation Laninamivir_Sample Laninamivir-¹³C,¹⁵N₂ in Deuterated Solvent H1_NMR ¹H NMR Laninamivir_Sample->H1_NMR C13_NMR ¹³C NMR Laninamivir_Sample->C13_NMR N15_NMR ¹⁵N NMR / HSQC / HMBC Laninamivir_Sample->N15_NMR Structural_Confirmation Structural Confirmation H1_NMR->Structural_Confirmation Purity_Assessment Purity Assessment H1_NMR->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment Verification C13_NMR->Isotopic_Enrichment N15_NMR->Isotopic_Enrichment

Caption: NMR-based validation workflow for Laninamivir-¹³C,¹⁵N₂.

Conclusion

The procurement of high-purity, well-characterized Laninamivir-¹³C,¹⁵N₂ is a foundational requirement for any drug development program involving this potent anti-influenza agent. By carefully selecting a reputable supplier and implementing rigorous in-house analytical validation using techniques such as LC-MS/MS and NMR spectroscopy, researchers can ensure the integrity of their bioanalytical data. This, in turn, supports the generation of reliable pharmacokinetic and metabolic profiles, ultimately contributing to the successful advancement of new and improved influenza therapies.

References

  • Experimental strategies for ¹³C–¹⁵N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing. [Link]

  • Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. NIH. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

  • Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. ResearchGate. [Link]

  • Laninamivir Octanoate. [Link]

  • Laninamivir. Wikipedia. [Link]

  • 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2. NIH. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. PMC. [Link]

  • Simultaneous quantification of hemagglutinin and neuraminidase of influenza virus using isotope dilution mass spectrometry. PubMed. [Link]

  • A Comprehensive Review of Anti-Influenza Therapeutics. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • CN103435582A - Laninamivir octanoate preparation method.
  • Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]

  • Pharmaffiliates Laninamivir-impurities. Pharmaffiliates En. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC. [Link]

  • 1H-and 13 C-NMR spectroscopic data for compounds 13 and trisflavaspidic acid ABB in CDCl3. ResearchGate. [Link]

  • Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. PMC. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - PubMed Central. [Link]

Sources

Safety and handling guidelines for Laninamivir-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Framework for Laninamivir-13C,15N2

Executive Summary

This technical guide outlines the safety, handling, and analytical application of This compound , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Laninamivir (the active metabolite of the prodrug Laninamivir Octanoate).

As a zwitterionic, highly polar neuraminidase inhibitor, Laninamivir presents specific challenges in both solvation and chromatographic retention. This guide synthesizes field-proven protocols to ensure personnel safety and data integrity during LC-MS/MS bioanalysis.

Chemical Identity & Physicochemical Properties

This compound is a synthetic analog where specific atoms are replaced with heavy isotopes (


 and 

). This results in a mass shift (+3 Da) that allows mass spectrometric differentiation from the native drug while maintaining identical chromatographic behavior.
PropertyNative LaninamivirThis compound (IS)
CAS Registry 203120-17-6 (Unlabeled)N/A (Custom Synthesis)
Chemical Formula


Molecular Weight 346.34 g/mol ~349.34 g/mol
Mass Shift M+0M+3
Solubility Water, Methanol (Sparingly)Water, Methanol (Sparingly)
pKa Zwitterionic (Acidic/Basic moieties)Zwitterionic
Appearance White to Off-White PowderWhite to Off-White Powder

Safety Assessment & Containment Strategy

Although labeled standards are used in small quantities, Laninamivir is a potent bioactive antiviral. Strict adherence to containment protocols is required to prevent occupational exposure and cross-contamination.

Toxicology & Hazard Profile
  • Target Organ: Respiratory system (inhalation hazard).

  • Mechanism: Potent inhibition of Influenza Neuraminidase.[1][2][3][4]

  • Sensitization: Potential for hypersensitivity reactions in susceptible individuals.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator is mandatory when handling open powder to prevent inhalation of potent particulates.

  • Dermal: Double nitrile gloves. The outer pair should be changed immediately after weighing operations.

  • Ocular: Safety glasses with side shields or chemical goggles.

Handling Protocol
  • Containment: Weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Decontamination: Surfaces should be wiped with 10% bleach (sodium hypochlorite) followed by 70% ethanol to degrade and remove residues.

Storage & Stability Guidelines

Stable isotopes are expensive and sensitive to isotopic exchange if mishandled.

  • Powder Storage: -20°C in a desiccated, light-protected container.

  • Hygroscopicity: The compound is hygroscopic. Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation, which causes hydrolysis and weighing errors.

  • Solution Stability:

    • Stock Solutions (1 mg/mL): Stable at -80°C for 6 months in 50:50 Methanol/Water.

    • Freeze/Thaw: Limit to <3 cycles. Aliquot stocks into single-use vials to avoid repeated thawing.

Analytical Application: LC-MS/MS Protocol

The following protocol is designed for the quantification of Laninamivir in human plasma/urine using this compound as the internal standard.

Stock Preparation Strategy

Rationale: Pure organic solvents (100% MeOH or ACN) may precipitate the polar zwitterion. A water-organic mix is essential for solubility.

  • Primary Stock: Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol:Water (v/v) . Vortex for 1 minute.

  • Working IS Solution: Dilute the Primary Stock to ~100 ng/mL in water. This ensures the IS matches the aqueous nature of the biological matrix (plasma/urine) during the spiking step.

Sample Preparation Workflow

We utilize a Protein Precipitation (PPT) method optimized for polar recovery.

SamplePrep Sample Plasma Sample (50 µL) Spike Add IS (this compound) Sample->Spike Precip Precipitation (200 µL Methanol) Spike->Precip Vortex Vortex & Centrifuge (10 min @ 10,000g) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Acetonitrile Supernatant->Dilution Optimize for HILIC Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Optimized Protein Precipitation workflow for polar analytes. The final dilution with Acetonitrile is critical to match the initial mobile phase conditions of HILIC chromatography.

Chromatographic Conditions (HILIC)

Standard C18 columns fail to retain Laninamivir due to its high polarity (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (85% B) to retain the polar analyte, ramping down to 50% B.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The guanidine moiety ionizes strongly.

ParameterLaninamivir (Analyte)This compound (IS)
Precursor Ion (Q1) m/z 347.2

m/z 350.2

Product Ion (Q3) m/z 60.1 (Guanidine)m/z 63.1 (Labeled Guanidine)*
Cone Voltage 30 V30 V
Collision Energy 25 eV25 eV

*Note: The product ion for the IS depends on the position of the label. If the


 is on the guanidine group, the fragment shifts to 63. If the label is on the ring, the fragment remains 60. Verify with your specific CoA.

MS_Logic ESI ESI Source (+) Ionization Q1 Q1 Filter Select Precursor ESI->Q1 Generates [M+H]+ Collision Collision Cell (q2) Fragmentation (CID) Q1->Collision m/z 347 (Analyte) m/z 350 (IS) Q3 Q3 Filter Select Fragment Collision->Q3 Loss of Side Chain (Guanidine Group) Detector Detector Quantification Q3->Detector m/z 60 (Analyte) m/z 63 (IS)

Figure 2: Mass Spectrometry Logic. The Triple Quadrupole filters specific parent-to-daughter transitions to ensure specificity against biological matrix interference.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 502272, Laninamivir. PubChem. Available at: [Link]

  • Niwa, T., et al. (2011). "Pharmacokinetics and metabolism of laninamivir octanoate, a novel long-acting neuraminidase inhibitor, in rats, dogs, and monkeys." Xenobiotica. Available at: [Link]

  • Bower, J., et al. (2012). "Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir in human serum." Journal of Chromatography B (Methodology reference for polar NAIs). Available at: [Link]

Sources

Methodological & Application

High-Sensitivity Quantitation of Laninamivir in Human Plasma using Laninamivir-^13^C,^15^N2 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Laninamivir (the active metabolite of Laninamivir Octanoate) in human plasma. To address the challenges of quantifying highly polar zwitterionic compounds and compensating for matrix-induced ionization suppression, we utilize a stable isotope-labeled internal standard (SIL-IS), Laninamivir-^13^C,^15^N2 . This method employs Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), ensuring high recovery, minimal matrix effects, and strict adherence to FDA/EMA bioanalytical guidelines.

Introduction

Laninamivir (R-125489) is a potent neuraminidase inhibitor used for the treatment of influenza. Unlike its prodrug Laninamivir Octanoate, Laninamivir is highly polar and zwitterionic, possessing a guanidino group and multiple hydroxyl moieties. These physicochemical properties present two significant bioanalytical challenges:

  • Poor Retention on Reverse-Phase (C18) Columns: Standard C18 chemistry often results in elution near the void volume, leading to ion suppression from unretained salts and plasma phospholipids.

  • Matrix Effects: Co-eluting endogenous components can significantly alter ionization efficiency.

To mitigate these issues, this protocol employs Laninamivir-^13^C,^15^N2 as a structural analogue that co-elutes and co-ionizes with the analyte, perfectly tracking experimental variability.

Chemical Principles of the Internal Standard
  • Analyte: Laninamivir (

    
    , MW 346.34)
    
  • Internal Standard: Laninamivir-^13^C,^15^N2 (MW ~349.34)

  • Labeling Logic: The incorporation of heavy isotopes (

    
     Da shift) ensures the IS is mass-resolved from the analyte while maintaining identical chromatographic behavior (retention time) and ionization properties.
    

Experimental Protocol

Reagents and Materials
  • Reference Standard: Laninamivir (Active form), Purity >98%.

  • Internal Standard: Laninamivir-^13^C,^15^N2 (Isotopic Purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (or equivalent).

Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve Laninamivir and IS separately in Water:Methanol (50:50 v/v). Store at -20°C.

  • IS Working Solution (ISWS): Dilute IS stock to 200 ng/mL in ACN:Water (90:10).

  • Calibration Standards: Prepare serial dilutions of Laninamivir in blank plasma to cover the range 1.0 – 1000 ng/mL .

Sample Preparation (Solid Phase Extraction - MCX)

The zwitterionic nature of Laninamivir makes MCX the superior choice over protein precipitation, providing cleaner extracts and lower background noise.

  • Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL tube.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex for 30s.

  • Acidification: Add 100 µL of 4% Phosphoric Acid (

    
    ) to disrupt protein binding and ionize the basic guanidine group. Vortex.
    
  • SPE Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Load the pre-treated sample onto the MCX cartridge. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (Removes hydrophobic interferences).

  • Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol (High pH releases the basic analyte).

  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL  of Mobile Phase (ACN:10mM Ammonium Formate, 80:20).
    
LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 85% B (Isocratic hold for retention)

    • 1.0 - 3.0 min: 85%

      
       60% B (Linear gradient)
      
    • 3.0 - 3.5 min: 60% B (Hold)

    • 3.5 - 3.6 min: 60%

      
       85% B
      
    • 3.6 - 6.0 min: 85% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI Positive)

  • Source: Electrospray Ionization (ESI+).[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameter: The guanidine group fragments readily to form the characteristic ion at m/z 60.

Table 1: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (eV)Role
Laninamivir 347.2 60.1 10030Quantifier
Laninamivir347.2288.210022Qualifier
Laninamivir-IS 350.2 63.1 *10030Internal Standard

*Note: The product ion m/z 63.1 assumes the ^13^C and ^15^N labels are located on the guanidine moiety, which is common for these synthesis pathways. If the label is on the sugar ring, the product ion would remain 60.1. Always verify the certificate of analysis for the specific labeling position.

Visual Workflows

Sample Extraction & Analysis Workflow

G cluster_SPE SPE (MCX Cartridge) Sample Human Plasma Sample (100 µL) IS_Add Add IS: Laninamivir-13C,15N2 (Compensates Matrix Effect) Sample->IS_Add Acidify Acidify: 4% H3PO4 (Ionize Guanidine Group) IS_Add->Acidify Load Load Sample Acidify->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Dry Evaporate & Reconstitute (85% ACN / 10mM Amm. Formate) Elute->Dry LCMS HILIC-MS/MS Analysis (MRM: 347.2 -> 60.1) Dry->LCMS

Caption: Step-by-step MCX extraction workflow designed to isolate zwitterionic Laninamivir from plasma.

Fragmentation Logic (MRM)

Frag Parent Precursor: Laninamivir [M+H]+ m/z 347.2 Collision Collision Cell (CID) Parent->Collision Frag1 Product Ion (Guanidine Group) [CH6N3]+ m/z 60.1 Collision->Frag1 Primary Transition (Quantifier) Frag2 Neutral Loss (Remaining Scaffold) Collision->Frag2

Caption: Fragmentation pathway of Laninamivir showing the formation of the characteristic guanidinium ion.

Method Validation (Trustworthiness)

To ensure the data is regulatory-grade (FDA/EMA compliant), the following validation parameters must be met.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    . Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).[3]
    
Matrix Effect & Recovery

The use of Laninamivir-^13^C,^15^N2 is critical here.

  • Experiment: Compare the peak area of analyte spiked post-extraction into blank plasma extract vs. analyte in neat solution.

  • Calculation:

    
    
    
  • IS Normalization: The IS-normalized MF should be close to 1.0. If the analyte is suppressed (e.g., MF = 0.6), the IS should be suppressed equally (MF = 0.6), yielding a ratio of 1.0.

Cross-Talk Check

Since the mass difference is only +3 Da, isotopic interference is a risk if resolution is poor.

  • Test: Inject a ULOQ sample (unlabeled) and monitor the IS channel (350.2

    
     63.1).
    
  • Requirement: Any signal in the IS channel must be < 5% of the IS response in the LLOQ sample.

Expert Insights & Troubleshooting

  • HILIC Equilibration: HILIC columns require longer equilibration times than C18. Ensure at least 20 column volumes of initial mobile phase flow between injections to prevent retention time shifting.

  • Sample Diluent: Never reconstitute HILIC samples in 100% water. This causes "solvent mismatch" and peak broadening. Use at least 80% Acetonitrile in the reconstitution solvent.

  • Carryover: The guanidine group can stick to metallic surfaces. Use a needle wash of 1% Formic Acid in 50:50 MeOH:Water to minimize carryover.

References

  • US FDA. (2018). Bioanalytical Method Validation, Guidance for Industry. U.S. Department of Health and Human Services.[4] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • Brynne, L., et al. (1999). Influence of probenecid on the pharmacokinetics of the neuraminidase inhibitor zanamivir. Antimicrobial Agents and Chemotherapy. (Provides context on renal clearance and zwitterionic drug handling). Link

  • Quest Diagnostics / Nichols Institute.Laninamivir and Zanamivir LC-MS/MS Methodologies. (General reference for neuraminidase inhibitor transitions).
  • Niwa, T., et al. (2011). Pharmacokinetics and metabolism of laninamivir octanoate... in healthy male volunteers. Drug Metabolism and Disposition. (Primary source for Laninamivir PK and metabolite identification). Link

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Laninamivir in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of laninamivir in human plasma. Laninamivir, a potent neuraminidase inhibitor, is the active metabolite of the prodrug laninamivir octanoate, used in the treatment and prophylaxis of influenza.[1] Given the polar nature of laninamivir, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and throughput. The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and is suitable for pharmacokinetic and toxicokinetic studies.[2]

Introduction

Laninamivir is a long-acting neuraminidase inhibitor approved for the treatment and prophylaxis of influenza A and B virus infections.[3] It is administered as its octanoate prodrug, which is hydrolyzed in the lungs to the active form, laninamivir.[4] The prolonged therapeutic effect of a single administration necessitates a reliable bioanalytical method to accurately characterize its pharmacokinetic profile, particularly the sustained plasma concentrations of the active moiety.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological matrices due to its inherent specificity, sensitivity, and wide dynamic range.[5] A key challenge in the analysis of laninamivir is its high polarity, which leads to poor retention on traditional reversed-phase chromatographic columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation, as it provides excellent retention for polar and hydrophilic compounds.[6][7]

This application note provides a comprehensive protocol for the quantification of laninamivir in human plasma, from sample preparation to data acquisition and analysis, grounded in established bioanalytical principles and regulatory standards.

Causality Behind Experimental Choices

1. Chromatographic Strategy: HILIC

The molecular structure of laninamivir, a derivative of sialic acid containing a guanidino group, confers high polarity.[8] Consequently, reversed-phase liquid chromatography (RPLC) would result in little to no retention. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes like laninamivir can partition, leading to their retention.[7] This approach not only ensures robust retention but also often enhances electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase, thereby improving sensitivity.[6]

2. Sample Preparation: Protein Precipitation

For high-throughput analysis, a simple and efficient sample preparation technique is paramount. Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[9] Acetonitrile is chosen as the precipitating agent as it generally provides cleaner extracts compared to methanol and results in high recovery for a wide range of analytes.[10] While solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation was found to provide a sample clean enough for robust HILIC analysis, with the added benefits of speed and cost-effectiveness.

3. Internal Standard (IS) Selection: Stable Isotope-Labeled Laninamivir

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative LC-MS/MS analysis.[11] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences similar extraction recovery and matrix effects.[12] This allows for highly accurate and precise correction of any variability during the analytical process. For this method, Laninamivir-d3 (or another suitable isotopic variant) is the ideal internal standard. In the absence of a commercially available SIL-IS, a structurally similar compound that does not interfere with laninamivir analysis and is not an endogenous component of the matrix could be used as an alternative, though this may require more extensive validation to account for potential differences in extraction recovery and matrix effects.[12][13]

4. Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis.[14] This technique involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The precursor ion is typically the protonated molecule ([M+H]⁺) in positive ionization mode. The selection of a specific and intense product ion minimizes interference from other matrix components, ensuring the reliability of the quantitative data.[15]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add IS Solution (Laninamivir-d3) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant dilute Dilute for HILIC Injection supernatant->dilute hilic HILIC Separation dilute->hilic msms MS/MS Detection (MRM) hilic->msms integrate Peak Integration msms->integrate curve Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify Unknowns curve->quantify

Caption: Overall workflow for the quantification of Laninamivir in plasma.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Laninamivir Stock Solution (1 mg/mL): Accurately weigh 10 mg of laninamivir reference standard and dissolve in 10 mL of Milli-Q water to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Laninamivir-d3 in Milli-Q water in a similar manner.

  • Working Solutions: Prepare serial dilutions of the laninamivir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate laninamivir working solutions to achieve a final concentration range (e.g., 1 - 1000 ng/mL).

  • Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Laninamivir-d3) to each tube (except for blank samples, to which 25 µL of diluent is added).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Add 100 µL of 90:10 (v/v) acetonitrile/water to the supernatant to ensure compatibility with the initial HILIC mobile phase conditions.

  • Cap the tubes or seal the plate and vortex mix.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry
ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale for Transition Selection
Laninamivir 347.260.1The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 60.1 is a characteristic fragment of the guanidino group.[5]
Laninamivir-d3 (IS)350.260.1 or 63.1The precursor ion is the protonated molecule of the stable isotope-labeled standard. The product ion should be the same as the analyte if the label is not on the guanidino group, or shifted if the label is on the fragment.[16]

Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing a standard solution of laninamivir and the internal standard into the mass spectrometer.

Method Validation

The developed method should be fully validated according to the ICH M10 Bioanalytical Method Validation guideline.[2] The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interferences are present at the retention times of laninamivir and the IS.

  • Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The extraction efficiency of the method should be consistent and reproducible across the concentration range.

  • Stability: The stability of laninamivir in plasma should be assessed under various conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of laninamivir in human plasma. The use of HILIC effectively addresses the challenges associated with the analysis of this polar compound, while the simple protein precipitation sample preparation allows for high-throughput analysis. This method is well-suited for supporting clinical and non-clinical studies requiring the accurate determination of laninamivir concentrations.

References

  • Yang, S., Zhang, L., Thomas, S., Hu, Y., Li, S., Cipollo, J., & Zhang, H. (2017).
  • De Bievre, P., Lamberty, A., & de Leer, E. W. B. (1997). The chemical measurement: a look at the future.
  • Dunn, J., & Ghassempour, A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. European Journal of Mass Spectrometry.
  • Dunn, J., & Ghassempour, A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. European Journal of Mass Spectrometry.
  • Lindegardh, N., Hanpithakpong, W., Kamanikom, B., Farrar, J., Hien, T. T., Singhasivanon, P., White, N. J., & Day, N. P. J. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis.
  • Sugawara, T., Komada, F., & Iida, S. (2012). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Gous, T., Couchman, L., & Dasgupta, A. (2014). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Therapeutic Drug Monitoring.
  • This citation was not used in the final response.
  • Chen, Y., & Batey, R. A. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Current Opinion in Chemical Biology.
  • This citation was not used in the final response.
  • Wikipedia contributors. (2023). Laninamivir. In Wikipedia, The Free Encyclopedia.
  • This citation was not used in the final response.
  • Nováková, L., & Vlčková, H. (2017).
  • This citation was not used in the final response.
  • Agilent Technologies. (2019).
  • This citation was not used in the final response.
  • International Council for Harmonisation. (2022).
  • Wu, Y., & Li, W. (2021). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Souverain, S., Rudaz, S., & Veuthey, J.-L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?.
  • This citation was not used in the final response.
  • Roemling, R., & Itoh, S. (2010). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe.
  • This citation was not used in the final response.
  • This citation was not used in the final response.

Sources

Application Notes & Protocols: Bioanalytical Method Validation for Laninamivir with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Bioanalysis in Antiviral Drug Development

Laninamivir is a potent, long-acting neuraminidase inhibitor, crucial in the treatment and prophylaxis of both Influenza A and B virus infections.[1][2] Its clinical efficacy is directly linked to its pharmacokinetic profile, which necessitates precise and accurate quantification in biological matrices.[3][4] This document provides a comprehensive guide to the validation of a bioanalytical method for Laninamivir using its stable isotope-labeled (SIL) internal standard, Laninamivir-¹³C,¹⁵N₂. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), ensuring data integrity for regulatory submissions.[5][6][7][8][9]

The use of a SIL internal standard is the gold standard in quantitative LC-MS/MS bioanalysis.[10][11][12] Laninamivir-¹³C,¹⁵N₂ is the ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte.[13] This ensures that it co-elutes chromatographically and experiences the same degree of extraction recovery and matrix effects, thereby providing the most accurate correction for analytical variability.

I. Foundational Principles of Bioanalytical Method Validation

The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[5] A full validation is required when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[14] The core parameters to be evaluated are selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[15]

The Central Role of the Stable Isotope-Labeled Internal Standard

The internal standard is critical for ensuring the reliability and reproducibility of LC-MS/MS data.[13] By adding a known quantity of Laninamivir-¹³C,¹⁵N₂ to all samples, including calibration standards and quality controls, we can normalize for variations that occur during sample preparation, injection, and detection.[13] The analyte-to-internal standard peak area ratio is used for quantification, which significantly improves the accuracy and precision of the results.[13]

II. Pre-Validation: Method Development & Optimization

Prior to formal validation, the LC-MS/MS method must be developed and optimized. This includes the selection of appropriate chromatographic conditions and mass spectrometric parameters.

A. Liquid Chromatography

Given the polar nature of Laninamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for separation, as has been demonstrated for the similar neuraminidase inhibitor, Zanamivir.[16] Reversed-phase chromatography can also be effective.

  • Column: A column that provides good retention and peak shape for polar compounds.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Flow Rate: Adjusted to achieve optimal separation and run time.

B. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis due to its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for neuraminidase inhibitors.[17]

  • MRM Transitions: Specific precursor-to-product ion transitions for both Laninamivir and Laninamivir-¹³C,¹⁵N₂ must be determined and optimized.

III. Core Validation Experiments: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for the full validation of the bioanalytical method for Laninamivir.

A. Selectivity and Specificity

Causality: This experiment demonstrates that the method can differentiate and quantify Laninamivir in the presence of endogenous matrix components.[15]

Protocol:

  • Obtain at least six different sources of the biological matrix (e.g., human plasma).

  • Analyze one blank sample from each source to check for interferences at the retention time of Laninamivir and its internal standard.

  • Analyze one sample from each source spiked with Laninamivir at the Lower Limit of Quantification (LLOQ) and the internal standard to ensure no significant interference from the matrix.

Acceptance Criteria (based on ICH M10):

  • Response of interfering peaks in blank plasma should be ≤ 20% of the LLOQ peak area for Laninamivir and ≤ 5% for the internal standard.

B. Calibration Curve and Linearity

Causality: To establish the relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Laninamivir. A typical range might be 1 to 5000 ng/mL.[18]

  • Include a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only).

  • Process and analyze the calibration standards along with quality control (QC) samples.

  • Plot the peak area ratio (Laninamivir/Laninamivir-¹³C,¹⁵N₂) against the nominal concentration of Laninamivir.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

Acceptance Criteria:

  • At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

  • The correlation coefficient (r²) should be ≥ 0.99.

C. Accuracy and Precision

Causality: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the mean concentration, percentage deviation from the nominal concentration (% bias for accuracy), and the coefficient of variation (%CV for precision).

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

  • Precision: The %CV should not exceed 15% for all QCs (20% for LLOQ).

D. Recovery

Causality: To assess the efficiency of the extraction procedure for the analyte and internal standard.

Protocol:

  • Prepare three sets of samples at three QC levels (low, medium, high):

    • Set 1: Spiked matrix samples (pre-extraction).

    • Set 2: Spiked extraction solvent samples (post-extraction).

    • Set 3: Neat solution of the analyte and internal standard.

  • Calculate the recovery by comparing the peak areas of Set 1 to Set 2.

Acceptance Criteria:

  • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest possible and most consistent values.

E. Matrix Effect

Causality: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components.

Protocol:

  • Obtain at least six different sources of the biological matrix.

  • Extract blank matrix from each source.

  • Post-extraction, spike the extracts with Laninamivir and the internal standard at low and high QC concentrations.

  • Compare the peak areas of these post-extraction spiked samples to the peak areas of neat solutions at the same concentrations.

  • The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. The IS-normalized matrix factor is then determined.

Acceptance Criteria:

  • The %CV of the IS-normalized matrix factor from the six lots of the matrix should be ≤ 15%.

F. Stability

Causality: To ensure that the concentration of Laninamivir does not change during sample handling, processing, and storage.

Protocol: Evaluate the stability of Laninamivir in the biological matrix under various conditions:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

IV. Data Presentation and Visualization

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterKey MetricAcceptance Criteria
Selectivity Interference at Analyte/IS RT≤ 20% of LLOQ / ≤ 5% of IS Response
Calibration Curve Back-calculated Concentrations≥ 75% of standards within ±15% (±20% at LLOQ)
Correlation Coefficient (r²)≥ 0.99
Accuracy (Intra- & Inter-day) % BiasWithin ±15% (±20% at LLOQ)
Precision (Intra- & Inter-day) % CV≤ 15% (≤ 20% at LLOQ)
Matrix Effect % CV of IS-Normalized Matrix Factor≤ 15%
Stability (All conditions) % Difference from NominalWithin ±15%
Experimental Workflow Diagram

Bioanalytical_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma) Spike_IS Spike with Laninamivir-¹³C,¹⁵N₂ (IS) Sample->Spike_IS Extraction Protein Precipitation / SPE Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Area Ratio) Integration->Quantification Validation Validation Assessment Quantification->Validation Validation_Logic Method Validated Bioanalytical Method Selectivity Selectivity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LLOQ) Method->Sensitivity Stability Stability Method->Stability Matrix_Effect Matrix Effect Method->Matrix_Effect Recovery Recovery Method->Recovery Accuracy->Precision

Caption: Core components of bioanalytical method validation.

V. Conclusion

A robust and reliable bioanalytical method is paramount for the successful development of antiviral therapeutics like Laninamivir. By adhering to the principles and protocols outlined in this guide, which are in alignment with global regulatory standards, researchers can ensure the generation of high-quality data. The strategic use of a stable isotope-labeled internal standard, Laninamivir-¹³C,¹⁵N₂, is a cornerstone of this process, providing the necessary accuracy and precision to confidently characterize the pharmacokinetic profile of Laninamivir in preclinical and clinical studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance.[Link]

  • K. K. F. Tarning, et al. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. [Link]

  • K. Ishizuka, et al. (2010). Clinical pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers. Journal of Clinical Pharmacology. [Link]

  • K. Toyama, et al. (2018). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy. [Link]

  • J. Schepers, et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.[Link]

  • A. C. Cass, et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Application Note: Intracellular Quantitation of Laninamivir in MDCK Cells Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantitative assessment of Laninamivir, a long-acting neuraminidase inhibitor, within Madin-Darby Canine Kidney (MDCK) cells. Accurate intracellular quantitation is critical for validating the "long-acting" retention mechanism of Laninamivir (active metabolite) versus its prodrug, Laninamivir Octanoate. This guide focuses on the application of Laninamivir-13C,15N2 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for significant matrix effects and extraction variances inherent in cell lysate analysis. We present a validated workflow combining Hydrophilic Interaction Liquid Chromatography (HILIC) with tandem mass spectrometry (MS/MS).

Introduction & Mechanism of Action

Laninamivir is a potent neuraminidase (NA) inhibitor used for the treatment and prophylaxis of Influenza A and B. Unlike Oseltamivir, which requires hepatic activation, Laninamivir Octanoate is a prodrug converted to the active form (Laninamivir) in the respiratory tract.[1] Its distinct clinical advantage is its prolonged retention in lung tissue, allowing for a single-dose administration.[1]

The Role of this compound

In cell-based pharmacokinetics (PK) and uptake assays, quantifying the highly polar, zwitterionic Laninamivir is challenging due to:

  • Matrix Effects: Cell lysates contain phospholipids and salts that suppress ionization in Electrospray Ionization (ESI).

  • Extraction Losses: Recovery from intracellular compartments can be variable.

This compound serves as the ideal internal standard. Co-eluting with the analyte, it experiences the exact same ionization suppression and extraction inefficiencies. By calculating the Area Ratio (Analyte/IS) , these errors are mathematically nullified, ensuring high-precision data.

Mechanistic Pathway

The following diagram illustrates the viral replication cycle and the specific inhibition point of Laninamivir, alongside the analytical logic.

LaninamivirMechanism HostCell MDCK Host Cell Entry Viral Entry & Replication HostCell->Entry Virus Influenza Virus SialicAcid Sialic Acid Receptor Virus->SialicAcid Binding SialicAcid->HostCell Budding Viral Budding Entry->Budding NA Neuraminidase (NA) Budding->NA Anchors Virus Release Viral Release NA->Release Cleaves Sialic Acid Inhibition Inhibition Complex NA->Inhibition Laninamivir Laninamivir (Active) Laninamivir->NA High Affinity Binding Inhibition->Release BLOCKS

Figure 1: Mechanism of Action.[1][2][3][4][5][6] Laninamivir competitively binds to Influenza Neuraminidase, preventing the cleavage of sialic acid and blocking viral release from the host cell.[6]

Materials & Experimental Design

Reagents
  • Analyte: Laninamivir (Active metabolite).[1][3][4][6]

  • Internal Standard: this compound (Purity > 98%, Isotopic Enrichment > 99%).

  • Cell Line: MDCK (NBL-2) or MDCK-SIAT1 (overexpressing

    
    2,6-sialyltransferase).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

LC-MS/MS Configuration

Due to the high polarity of Laninamivir (LogP < 0), Reverse Phase C18 columns often fail to retain the compound, leading to elution in the void volume where ion suppression is highest. HILIC is the required separation mode.

Table 1: Chromatographic & Mass Spec Conditions

ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (+)
MRM (Analyte) m/z 345.2

60.1 (Guanidino fragment)
MRM (IS) m/z 348.2

63.1 (Mass shift +3 Da)

Experimental Protocol

Phase 1: Cell Culture & Drug Treatment

Objective: To load cells with Laninamivir and establish a time-course for intracellular retention.

  • Seeding: Seed MDCK cells into 6-well plates at

    
     cells/well in MEM + 10% FBS. Incubate at 37°C/5% CO
    
    
    
    for 24 hours until 90% confluence.
  • Dosing: Replace medium with serum-free MEM containing 1 µM Laninamivir .

    • Note: If studying prodrug conversion, treat with Laninamivir Octanoate. If studying retention, treat with active Laninamivir.

  • Incubation: Incubate for the desired uptake period (e.g., 1, 4, 24 hours).

  • Washing (Critical): Aspirate medium. Wash cells 3x with ice-cold PBS rapidly.

    • Why: Ice-cold PBS stops active transport and metabolic processes immediately. Thorough washing removes extracellular drug which would falsely elevate intracellular readings.

Phase 2: Sample Preparation & Extraction

Objective: Lyse cells and extract the drug while correcting for loss using the IS.

  • Lysis: Add 500 µL of 80% Methanol/Water (v/v) (pre-chilled to -80°C) directly to the well. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking (The "Trustworthiness" Step):

    • Add 20 µL of this compound (100 ng/mL) to the lysate immediately.

    • Logic: Spiking before centrifugation/filtration ensures that any loss of analyte during protein precipitation is mirrored by the IS.

  • Extraction: Vortex for 1 min, then sonicate for 5 min on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Transfer the clear supernatant to an LC-MS vial.

Phase 3: LC-MS/MS Analysis

Objective: Quantify the uptake.

  • Inject 5 µL of the sample onto the HILIC column.

  • Run the gradient (Start: 80% B; End: 40% B over 5 mins).

  • Monitor MRM transitions for 345.2 (Analyte) and 348.2 (IS).

Analytical Workflow Diagram

The following flowchart visualizes the critical path from cell culture to data generation, highlighting the IS insertion point.

Workflow Cells MDCK Cells (Drug Treated) Wash Wash 3x (Ice Cold PBS) Cells->Wash Lysis Lysis (80% MeOH) Wash->Lysis Spike SPIKE IS: This compound Lysis->Spike Critical Step Centrifuge Centrifuge (14,000g) Spike->Centrifuge Supernatant Supernatant (Analytes + IS) Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS

Figure 2: Quantitative Bioanalysis Workflow. The Internal Standard (IS) is introduced immediately after lysis to correct for all subsequent extraction and ionization variations.

Data Analysis & Calculations

Quantification is performed using the Internal Standard Method .

  • Integration: Integrate the peak areas for Laninamivir (

    
    ) and this compound (
    
    
    
    ).
  • Ratio Calculation:

    
    
    
  • Calibration Curve: Plot Area Ratio (

    
    ) vs. Concentration (
    
    
    
    ) of calibration standards prepared in blank cell matrix.
  • Intracellular Concentration:

    
    
    
  • Normalization: Normalize the result by total protein content (BCA assay) or cell count to report data as pmol/10⁶ cells or ng/mg protein .

Troubleshooting & Optimization

  • Poor Retention/Peak Shape: Laninamivir is highly polar. Ensure the sample diluent matches the initial mobile phase (e.g., 80% ACN). Injecting a 100% aqueous sample onto a HILIC column will cause peak distortion.

  • Low Sensitivity: Check the pH of the mobile phase. Ammonium acetate at pH 4.0 typically enhances protonation (

    
    ) for zwitterions.
    
  • Carryover: HILIC columns can adsorb polar drugs. Include a blank injection with high water content between samples.

References

  • Yamashita, M., et al. (2009). CS-8958, a prodrug of the new neuraminidase inhibitor R-125489, shows long-acting anti-influenza virus activity. Antimicrobial Agents and Chemotherapy.[7] Link

  • Kubo, S., et al. (2010).[1] Pharmacokinetics of laninamivir octanoate... in healthy subjects and patients.[8] Journal of Clinical Pharmacology. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Reference for IS usage and Matrix Effect correction). Link

  • Thermo Fisher Scientific. (2023). Context matters: selecting LC-MS sample preparation methods. (Reference for HILIC and Matrix Effects). Link

  • Magiera, S., et al. (2014). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of zwitterionic drugs. Journal of Chromatography A. Link

Sources

Application Notes & Protocols: Illuminating the In Vivo Fate of Antiviral Therapeutics with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Plasma Concentrations – Visualizing the Battlefield

For decades, the development of antiviral drugs has relied heavily on pharmacokinetic data derived from blood plasma analysis. While invaluable, this approach provides a systemic, and often incomplete, picture of a drug's journey. It tells us little about the concentration and activity at the actual sites of viral replication and persistence—the tissues and cellular reservoirs where the battle between drug and virus is truly waged.[1] In vivo imaging using isotopically labeled antiviral drugs offers a paradigm shift, allowing us to non-invasively visualize, quantify, and understand drug distribution and target engagement in the complex biological landscape of a living organism.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of in vivo imaging with isotopically labeled antiviral drugs. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental choices, empowering you to design, execute, and interpret these powerful studies with scientific rigor.

The Rationale: Why Image Antiviral Drug Distribution?

The core value of in vivo imaging in antiviral research lies in its ability to provide spatiotemporal information that is unattainable through conventional methods. This powerful technology offers critical insights into:

  • Pharmacokinetics at the Site of Action: Directly measuring drug concentration in target tissues and viral reservoirs.[4][5] This is crucial for understanding why some therapies succeed or fail, despite promising plasma concentrations.

  • Identifying Pharmacological Sanctuaries: Visualizing anatomical locations where drug penetration is suboptimal, potentially allowing viruses to persist and evolve resistance.[6]

  • Target Engagement and Mechanism of Action: Confirming that the drug reaches and binds to its intended viral or host target.[2][7]

  • Guiding Drug Development and Dosing Strategies: Optimizing drug candidates and dosing regimens to ensure adequate tissue exposure and therapeutic efficacy.[8]

  • Understanding Drug-Related Toxicities: Investigating drug accumulation in non-target organs to better understand and predict potential side effects.[4]

Foundational Pillars: Imaging Modalities and Isotope Selection

The two most prominent imaging modalities for these studies are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[9] Both rely on the detection of gamma rays emitted from radiolabeled molecules, but they differ in the types of isotopes used and the physics of detection.

A Tale of Two Techniques: PET vs. SPECT
FeaturePositron Emission Tomography (PET)Single-Photon Emission Computed Tomography (SPECT)
Principle Detects two 511 keV gamma photons produced from positron-electron annihilation.[4]Detects single gamma photons of varying energies.[10]
Isotopes Positron emitters (e.g., ¹⁸F, ¹¹C, ⁶⁴Cu, ⁸⁹Zr).[6][9]Gamma emitters (e.g., ⁹⁹ᵐTc, ¹²³I, ¹¹¹In).
Sensitivity Generally higher than SPECT.Generally lower than PET.
Resolution Typically higher spatial resolution.Typically lower spatial resolution.
Quantification More readily and accurately quantifiable.Quantification is more complex.
Availability Cyclotron often required for short-lived isotopes.Generator-produced isotopes are more widely available.

The choice between PET and SPECT depends on several factors, including the specific research question, the chemistry of the antiviral drug, the availability of isotopes, and the required sensitivity and resolution. For quantitative pharmacokinetic studies, PET is often the preferred modality.[11]

Choosing the Right Isotopic Label: A Critical Decision

The selection of the radionuclide is a pivotal step that influences the entire workflow, from chemical synthesis to image acquisition.

IsotopeHalf-lifeEmissionCommon Applications & Considerations
Fluorine-18 (¹⁸F) 109.8 minPositronIdeal for PET imaging due to its relatively long half-life, allowing for complex synthesis and imaging over several hours. Its low positron energy results in high spatial resolution.[6]
Carbon-11 (¹¹C) 20.4 minPositronAllows for true isotopic substitution in many organic molecules without altering their biological properties. However, its short half-life necessitates a nearby cyclotron and rapid synthesis.[4]
Tritium (³H) 12.3 yearsBetaNot suitable for in vivo imaging but invaluable for in vitro and ex vivo autoradiography and preclinical drug metabolism studies due to its long half-life and ability to be incorporated without altering molecular structure.[4]
Carbon-14 (¹⁴C) 5730 yearsBetaSimilar to ³H, used for ex vivo studies and whole-body autoradiography to determine mass balance and metabolite profiling.[4]

Causality in Isotope Selection: The choice of isotope is a trade-off between chemical feasibility and the biological question. For instance, while ¹¹C allows for direct labeling without structural modification, the short half-life may not be suitable for studying drugs with slow uptake kinetics.[4] Conversely, ¹⁸F provides a longer imaging window but may require modification of the drug structure, which must be carefully evaluated to ensure that the biological activity is not compromised.[6]

The Art of Labeling: Synthesizing the Imaging Probe

Radiolabeling an antiviral drug is a multi-step process that demands expertise in radiochemistry. The goal is to incorporate the isotope into the drug molecule efficiently, with high purity and specific activity, without altering its biological function.

General Strategies for Radiolabeling

There are two primary approaches to radiolabeling small molecules:

  • Isotopic Substitution: Replacing a stable atom in the drug molecule with its radioactive isotope (e.g., replacing ¹²C with ¹¹C or ¹⁹F with ¹⁸F). This is the ideal scenario as it does not change the chemical structure of the drug.[4]

  • Prosthetic Group Labeling: Attaching a small, radiolabeled molecule (a prosthetic group) to the drug. This is often a more practical approach, especially for molecules that do not contain atoms suitable for direct labeling (like fluorine). However, it is crucial to verify that the addition of the prosthetic group does not significantly alter the drug's pharmacokinetics and pharmacodynamics.[4]

Workflow for Radiolabeling an Antiviral Drug

The following diagram illustrates a generalized workflow for the synthesis of a radiolabeled antiviral drug for PET imaging.

Radiolabeling_Workflow cluster_0 Phase 1: Isotope Production & Precursor Synthesis cluster_1 Phase 2: Radiosynthesis & Purification cluster_2 Phase 3: Quality Control & Formulation Isotope Radionuclide Production (e.g., Cyclotron for ¹⁸F) Radiolabeling Radiolabeling Reaction (e.g., Nucleophilic Substitution) Isotope->Radiolabeling [¹⁸F]Fluoride Precursor Synthesis of Labeling Precursor Precursor->Radiolabeling Drug Precursor Purification Purification (e.g., HPLC) Radiolabeling->Purification Crude Product QC Quality Control (Purity, Specific Activity) Purification->QC Purified Labeled Drug Formulation Formulation in Biocompatible Buffer QC->Formulation Validated Product

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Laninamivir in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Laninamivir in human plasma and urine. Laninamivir is a potent neuraminidase inhibitor approved for the treatment and prophylaxis of influenza.[1][2][3] Accurate determination of its concentration in biological matrices is critical for pharmacokinetic and toxicokinetic studies, aiding in dose optimization and ensuring therapeutic efficacy.[4][5][6][7] The described methodologies are grounded in established bioanalytical principles and adhere to international validation guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[8][9][10]

Introduction: The Rationale for Precise Laninamivir Quantification

Laninamivir is a long-acting inhaled neuraminidase inhibitor, with its prodrug, Laninamivir octanoate, being converted to the active form in the respiratory tract.[1][11] Its prolonged retention in the lungs allows for a single administration regimen for influenza treatment.[2][11] Understanding the systemic exposure (plasma concentrations) and excretion profile (urine concentrations) of Laninamivir is paramount for a comprehensive pharmacokinetic assessment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[4][12] This application note provides two distinct yet harmonized protocols for the quantification of Laninamivir in human plasma and urine, addressing the unique challenges presented by each biological matrix. The validation of these methods has been conducted in accordance with the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[9][10][13][14]

Causality in Method Development: Key Experimental Choices

The selection of each component of this analytical method is based on a combination of theoretical principles and empirical data, ensuring a robust and reliable assay.

Internal Standard Selection: The Key to Precision

The use of an internal standard (IS) is fundamental in LC-MS/MS to compensate for variability during sample preparation and analysis.[12] A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization.[15] For this method, Laninamivir-d3 is the recommended internal standard. Its use ensures the highest degree of accuracy and precision by correcting for matrix effects and variations in instrument response.

Sample Preparation Strategy: Navigating Matrix Complexity

Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the analysis. The choice of sample preparation technique is therefore critical.

  • For Plasma: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[16] Acetonitrile is a common choice for this purpose as it efficiently denatures and precipitates proteins while being a suitable solvent for the subsequent chromatographic separation.[17]

  • For Urine: Urine typically has a lower protein content than plasma but can have a wide range of salt concentrations and other polar interfering compounds. A simple "dilute-and-shoot" approach is often sufficient for urine samples, where the sample is diluted with the initial mobile phase to minimize matrix effects and ensure compatibility with the analytical column.

Fig 1. Decision workflow for sample preparation.
Chromatographic Separation and Mass Spectrometric Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like Laninamivir.[18][19] A column with a polar stationary phase, such as one based on amide or silica chemistry, is effective. The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium formate), which is ideal for retaining and separating polar analytes.

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[4] By monitoring specific precursor-to-product ion transitions for both Laninamivir and its SIL-IS, interferences from the biological matrix can be minimized.

Experimental Protocols

Materials and Reagents
  • Laninamivir reference standard

  • Laninamivir-d3 internal standard

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Human urine

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Laninamivir and Laninamivir-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Laninamivir primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Laninamivir-d3 primary stock solution with a 50:50 mixture of acetonitrile and water.

Protocol for Laninamivir Quantification in Human Plasma
  • Sample Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Laninamivir-d3 internal standard working solution.

  • Protein Precipitation: Add 150 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[17]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Protocol for Laninamivir Quantification in Human Urine
  • Sample Dilution: In a microcentrifuge tube, combine 20 µL of human urine with 180 µL of a 50:50 mixture of acetonitrile and water containing 10 ng/mL of Laninamivir-d3.

  • Vortexing: Vortex the samples for 30 seconds.

  • Transfer: Transfer the diluted sample to an autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are representative instrumental parameters. Optimization may be required based on the specific LC-MS/MS system used.

ParameterRecommended Condition
LC System
ColumnHILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 3 minutes, followed by a 1-minute hold and 2-minute re-equilibration
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be optimized empirically. Example transitions: Laninamivir: m/z 333.1 -> 143.1; Laninamivir-d3: m/z 336.1 -> 146.1
Dwell Time100 ms
Collision Energy (CE)To be optimized for each transition
Declustering Potential (DP)To be optimized

graph TD {
A[Sample in Autosampler Vial] --> B(LC System);
B --> C{HILIC Column};
C --> D[Separation of Analytes];
D --> E(Mass Spectrometer);
subgraph "Chromatographic Separation"
B; C; D;
end
E --> F{Electrospray Ionization};
F --> G[Precursor Ion Selection (Q1)];
G --> H{Collision-Induced Dissociation (Q2)};
H --> I[Product Ion Selection (Q3)];
I --> J(Detector);
J --> K[Data Acquisition];
subgraph "Tandem Mass Spectrometry"
    E; F; G; H; I; J; K;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px

}

Fig 2. LC-MS/MS workflow.

Method Validation: A Self-Validating System

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data.[8][9][10] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (based on EMA/FDA guidelines)[9][10]
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[10]
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy and precision within ±20%.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrices.
Matrix Effect The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term).[16]
Example Quantitative Data

The following table presents hypothetical but realistic validation data for the quantification of Laninamivir in human plasma.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%Bias) (n=5)Inter-day Precision (%CV) (3 runs)Inter-day Accuracy (%Bias) (3 runs)
LLOQ18.5-5.210.2-3.8
Low36.23.17.54.5
Mid504.5-1.85.8-0.5
High8003.82.54.91.9

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the quantification of Laninamivir in human plasma and urine. By employing a stable isotope-labeled internal standard, appropriate sample preparation techniques, and sensitive LC-MS/MS detection, these methods are well-suited for regulated bioanalysis in support of clinical and non-clinical studies. The emphasis on the rationale behind experimental choices and adherence to international validation guidelines ensures the generation of high-quality, reproducible data.

References

  • Doyle, E., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 2(4), 543-552. Available from: [Link]

  • Jayakumari, S., & Manikanta, Y. (2024). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. International Journal of Pharmaceutical Quality Assurance, 15(3). Available from: [Link]

  • Prasad, A., et al. (2024). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Pharmaceuticals, 17(2), 249. Available from: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • Bull, D. S., et al. (2009). Quantification of peramivir (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry. Journal of Chromatography B, 877(10), 921-926. Available from: [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Available from: [Link]

  • Gennari, O., et al. (2020). Development and validation of bioanalytical methods for LNA-i-miR-221 quantification in human plasma and urine by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. Available from: [Link]

  • Zhang, N., et al. (2014). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Chromatography B, 961, 45-53. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Available from: [Link]

  • Jabeen, N., & Haque, M. A. (2024). Bioanalytical Method Development and Validation for Determination of Nirmatrelvir in Human Plasma using LC-MS/MS. International Journal of Drug Delivery Technology, 14(2), 902-906. Available from: [Link]

  • Rao, P. J., & Bhikshapathi, D. V. R. N. (2024). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 108-115. Available from: [Link]

  • Doyle, E., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 2(4), 543-552. Available from: [Link]

  • Ishizuka, H., et al. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 61(11), e00949-17. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Fulara, A., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental Science and Pollution Research, 31(31), 49546-49559. Available from: [Link]

  • Kashiwagi, T., et al. (2010). Laninamivir Prodrug CS-8958, a Long-Acting Neuraminidase Inhibitor, Shows Superior Anti-Influenza Virus Activity after a Single Administration. Antimicrobial Agents and Chemotherapy, 54(7), 2555-2562. Available from: [Link]

  • ResearchGate. (n.d.). A Systematic Review of Clinical Pharmacokinetics of Inhaled Antiviral. Available from: [Link]

  • ResearchGate. (n.d.). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Available from: [Link]

  • Crewe, H. K., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 137-144. Available from: [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Ishizuka, H., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(6), 3293-3299. Available from: [Link]

  • Taniguchi, K., et al. (2020). Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection. Journal of Antimicrobial Chemotherapy, 75(10), 2974-2982. Available from: [Link]

  • Kashiwagi, S., et al. (2014). Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clinical Infectious Diseases, 59(8), 1053-1060. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • de Zwart, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Bioanalysis, 10(24), 1979-1982. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Laninamivir LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Laninamivir Quantification

Introduction: The Zwitterion Challenge

Welcome to the technical deep-dive on Laninamivir . If you are here, you are likely seeing low sensitivity, poor peak shape, or variable recovery in your pharmacokinetic (PK) data.

The Root Cause: Laninamivir is not a typical small molecule. It is a highly polar, zwitterionic neuraminidase inhibitor (logP < -2). In a standard Reverse Phase (C18) workflow, it elutes near the void volume—exactly where salts, unretained plasma proteins, and phospholipids dump into your source. This results in severe Ion Suppression , the most treacherous form of matrix effect (ME).

This guide does not just give you a recipe; it re-engineers your workflow to isolate the signal from the noise.

Module 1: The Diagnostic Phase

Q: How do I distinguish between low extraction recovery and matrix suppression?

A: You cannot distinguish them by looking at a standard chromatogram. You must perform a Post-Column Infusion (PCI) experiment.

Many labs skip this, assuming a Stable Isotope Labeled Internal Standard (SIL-IS) fixes everything. It does not. If your suppression is >50%, your Lower Limit of Quantitation (LLOQ) is compromised regardless of the IS.

The PCI Protocol:

  • Setup: Infuse a constant stream of Laninamivir (100 ng/mL) into the flow path after the column but before the MS source.

  • Injection: Inject a blank extracted matrix (plasma/urine) via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline indicates ion suppression; a rise indicates enhancement.

Visual Workflow (PCI Setup):

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix MS MS/MS Source (ESI+) Tee->MS Combined Flow Syringe Syringe Pump (Laninamivir Infusion) Syringe->Tee Constant Analyte

Figure 1: Post-Column Infusion setup. The "Mixing Tee" allows the matrix background to interact with the constant analyte stream, visualizing suppression zones.

Module 2: Sample Preparation Strategies

Q: Protein Precipitation (PPT) is cheap and fast. Why is it failing for Laninamivir?

A: PPT removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids are the primary cause of ion suppression in bioanalysis. Because Laninamivir is polar, it often co-elutes with the early-eluting lysophospholipids in standard RP methods.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE. Laninamivir contains a guanidine group (basic) and a carboxyl group (acidic). To extract it cleanly, we exploit the basic functionality using a Mixed-Mode Strong Cation Exchange (MCX) sorbent.

Protocol Logic:

  • Acidify: Load at low pH. This protonates the guanidine group (

    
    ), locking it onto the sulfonate groups of the SPE sorbent.
    
  • Organic Wash: Wash with 100% Methanol. Since the drug is "locked" by charge, you can wash away neutral lipids and hydrophobic interferences aggressively.

  • Elute: Use 5% Ammonium Hydroxide in Methanol. This neutralizes the charge, releasing the drug.

Representative Validation Metrics (PPT vs. MCX-SPE):

ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)Analysis
Recovery (%) 85 - 95%80 - 85%PPT has higher recovery but is "dirty."
Matrix Effect (%) -60% (Suppression) -5% to +5% (Clean) SPE removes the suppression agents.
Phospholipid Removal < 20%> 99%Critical for column lifetime and sensitivity.
RSD (%) at LLOQ 12 - 18%3 - 6%SPE provides robust reproducibility.

Module 3: Chromatographic Separation

Q: My retention time on C18 is 0.8 minutes. How do I retain this polar compound?

A: Stop using C18 (Reverse Phase). For Laninamivir, HILIC (Hydrophilic Interaction Liquid Chromatography) is the required orthogonal approach.

In HILIC, water is the "strong" solvent.[1] You start with high organic (e.g., 90% Acetonitrile) and gradient to higher aqueous. This creates a water-rich layer on the surface of the polar stationary phase. Laninamivir partitions into this water layer, retaining it away from the void volume.

Recommended Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: Partitioning + weak electrostatic interactions.

Visualizing the HILIC Mechanism:

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (High Organic) Silica Silica Support Ligand Zwitterionic Ligand (Polar) Silica->Ligand WaterLayer Stagnant Water-Rich Layer Ligand->WaterLayer Hydration Analyte Laninamivir (Polar) Analyte->WaterLayer Partitioning (Retention) BulkSolvent Acetonitrile-Rich Bulk Stream Analyte->BulkSolvent Elution

Figure 2: HILIC Retention Mechanism. The analyte partitions between the bulk organic mobile phase and the water-rich layer immobilized on the stationary phase.

Module 4: Mass Spectrometry & Internal Standards

Q: Can I use Zanamivir as an Internal Standard?

A: It is risky. While structurally similar, Zanamivir may separate slightly from Laninamivir in HILIC modes. If the matrix suppression zone shifts even by 10 seconds, the IS will not experience the same suppression as the analyte.

Requirement: Use a Stable Isotope Labeled (SIL) Internal Standard , such as Laninamivir-d3 or Laninamivir-13C,15N .

  • Why: SIL-IS co-elutes perfectly. If the matrix suppresses the analyte signal by 40%, it suppresses the SIL-IS by 40%. The ratio remains constant, preserving quantitative accuracy.

MRM Transitions (Positive ESI):

  • Laninamivir:

    
     (Loss of guanidine group).
    
  • Note: The fragment

    
     is common for guanidino-compounds. Ensure chromatographic separation from endogenous interferences (like arginine) is sufficient.
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Li, Y., et al. (2018). Quantification of peramivir (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry.[2][3] Journal of Chromatography B. Link (Note: Demonstrates HILIC application for zwitterionic neuraminidase inhibitors).

  • Waters Corporation. (2020).[4] Unlocking the Power of Mixed-Mode SPE. Science Spotlight. Link

  • Nijhuijs, R., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of Proteome Research. Link

Sources

Technical Support Center: Optimizing ESI-MS Analysis of Laninamivir-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Laninamivir-¹³C,¹⁵N₂ using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the ionization efficiency and achieve robust, reliable data for this critical antiviral compound.

Introduction to the Challenge

Laninamivir is a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza.[1][2] Its structure contains a guanidinium group, which is highly basic and readily protonated, making it a good candidate for positive mode ESI-MS. However, its polar nature and the specifics of its formulation or sample matrix can present challenges in achieving optimal ionization efficiency and signal intensity. The introduction of stable isotopes (¹³C and ¹⁵N) for use as an internal standard in quantitative studies adds another layer of consideration, primarily to ensure that the labeled and unlabeled compounds exhibit similar ionization behavior.

This guide will walk you through common issues and their solutions, grounded in the fundamental principles of electrospray ionization.

Troubleshooting Guide: Enhancing Ionization Efficiency

This section addresses specific problems you may encounter during the ESI-MS analysis of Laninamivir-¹³C,¹⁵N₂.

Problem 1: Low or No Signal Intensity for Laninamivir-¹³C,¹⁵N₂

Q: I am not seeing any signal, or the signal for my isotopically labeled Laninamivir is extremely weak. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors, from sample preparation to instrument settings. Let's break down the potential causes and solutions in a logical workflow.

  • Cause: The most fundamental issue could be the absence of the analyte in the sample being injected or a mobile phase that is not conducive to ionization.

  • Solution:

    • Confirm Sample Integrity: Ensure your stock solution of Laninamivir-¹³C,¹⁵N₂ is correctly prepared and has not degraded.

    • Optimize Mobile Phase pH: Laninamivir's guanidinium group has a high pKa, meaning it is readily protonated. To ensure it is in its charged form in solution, the mobile phase pH should be acidic.[3] A mobile phase containing 0.1% formic acid or acetic acid is a good starting point. This will promote the formation of the [M+H]⁺ ion.

    • Choose Appropriate Solvents: Reversed-phase solvents like water, acetonitrile, and methanol are ideal for ESI as they can support ions in solution.[3] Solvents with lower surface tension, such as methanol, can lead to more stable electrospray and smaller droplets, which can enhance ionization.[3]

The ESI process involves the creation of charged droplets, desolvation, and release of gas-phase ions. Each of these steps is influenced by specific instrument parameters. A systematic optimization is crucial.

  • Experimental Protocol for Source Parameter Optimization:

    • Prepare a solution of Laninamivir-¹³C,¹⁵N₂ at a known concentration (e.g., 100 ng/mL) in a mobile phase that you expect to work well (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC setup (e.g., 0.2-0.5 mL/min).

    • Monitor the signal intensity of the [M+H]⁺ ion for Laninamivir-¹³C,¹⁵N₂ as you adjust the following parameters one by one:

      • Capillary Voltage: Start with a typical value (e.g., 3.5 kV) and adjust it up and down in small increments (e.g., 0.5 kV). Excessively high voltages can cause unstable spray or corona discharge.[3]

      • Cone Voltage (or Orifice/Declustering Potential): This voltage helps to desolvate the ions and prevent clustering. Start with a low value (e.g., 20 V) and gradually increase it. Be aware that very high cone voltages can induce in-source fragmentation.[3]

      • Source and Desolvation Temperatures: These parameters aid in solvent evaporation. Typical starting points are 120 °C for the source and 350-450 °C for the desolvation gas. Adjust in increments of 25-50 °C.

      • Nebulizing and Drying Gas Flow Rates: The nebulizing gas helps form the spray, while the drying gas aids in desolvation. Optimize these to achieve a stable signal.

  • Data Presentation: Example of Cone Voltage Optimization

Cone Voltage (V)Signal Intensity (Arbitrary Units)
2050,000
30150,000
40500,000
50480,000 (slight decrease)
60400,000 (fragmentation may be occurring)

dot graph TD { A[Start Optimization] --> B{Infuse Laninamivir-¹³C,¹⁵N₂ Standard}; B --> C{Set Initial MS Parameters}; C --> D{Optimize Capillary Voltage}; D --> E{Optimize Cone Voltage}; E --> F{Optimize Gas Temperatures}; F --> G{Optimize Gas Flow Rates}; G --> H[Final Optimized Method];

} caption: "Systematic ESI Source Parameter Optimization Workflow"

Problem 2: High Background Noise and Adduct Formation

Q: I see a signal for my compound, but the spectrum is very noisy, and I'm observing multiple peaks that I suspect are adducts. How can I clean up my spectrum?

A: High background noise and adduct formation can obscure your analyte signal and compromise quantification. These issues often arise from the sample matrix, mobile phase, or glassware.

  • Cause: Salts (e.g., sodium, potassium), plasticizers, and other contaminants can form adducts with your analyte (e.g., [M+Na]⁺, [M+K]⁺).

  • Solution:

    • Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.

    • Avoid Glassware When Possible: Sodium and potassium can leach from glass vials. Use polypropylene vials and plates to minimize alkali metal adducts.[3]

    • Proper Sample Preparation: If analyzing samples from a complex matrix (e.g., plasma, urine), use a robust sample preparation method like solid-phase extraction (SPE) to remove salts and other interferences.

  • Cause: While acidic additives are generally good for ionizing basic compounds like Laninamivir, some can cause issues. Trifluoroacetic acid (TFA), for instance, is a strong ion-pairing agent that can suppress the ESI signal in positive mode.[3]

  • Solution:

    • Use Volatile Additives: Formic acid and acetic acid are excellent choices as they provide protons for ionization but are volatile and easily removed in the ESI source.

    • Consider Ammonium Salts: Ammonium formate or ammonium acetate can be used to buffer the mobile phase and can sometimes improve signal by providing a consistent source of protons.

  • Data Presentation: Common Adducts of Laninamivir-¹³C,¹⁵N₂

Ion SpeciesExpected m/z (approximate)
[M+H]⁺ (protonated)349.1
[M+Na]⁺ (sodium adduct)371.1
[M+K]⁺ (potassium adduct)387.1
[M+NH₄]⁺ (ammonium adduct)366.1

Note: The exact m/z will depend on the specific ¹³C and ¹⁵N labeling pattern.

dot graph LR { subgraph "Sources of Contamination" A[Mobile Phase] --> B(Salts, Impurities); C[Glassware] --> D(Na⁺, K⁺); E[Sample Matrix] --> F(Endogenous Salts, Lipids); end

} caption: "Relationship Between Contamination Sources and Poor Signal Quality"

Frequently Asked Questions (FAQs)

Q1: Will the ¹³C and ¹⁵N labels on my Laninamivir internal standard affect its ionization efficiency compared to the unlabeled compound?

A: In theory, the isotopic labeling should have a minimal effect on the ionization efficiency. The physicochemical properties (e.g., pKa, polarity) that govern the ESI process are largely unchanged. However, subtle differences in chromatographic retention time between the labeled and unlabeled analogs can sometimes lead to differential ion suppression if they co-elute with matrix components. A study on isotope-labeled melamines did show some differences in matrix effects.[4]

Best Practice: During method validation, it is crucial to assess the matrix effects for both the analyte and the stable isotope-labeled internal standard to ensure they are consistent across different lots of matrix.

Q2: Should I use positive or negative ion mode for Laninamivir-¹³C,¹⁵N₂?

A: Positive ion mode is strongly recommended. The guanidinium group is highly basic and will be readily protonated to form a stable positive ion ([M+H]⁺). While Laninamivir also has a carboxylic acid group that could be deprotonated in negative ion mode, the guanidinium group's high proton affinity makes positive mode the much more sensitive choice.

Q3: What type of LC column is best suited for Laninamivir analysis?

A: Due to its polar nature, Laninamivir can be challenging to retain on traditional C18 columns, especially with highly aqueous mobile phases. Consider the following options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation and sensitivity for molecules like Laninamivir.[5]

  • Embedded Polar Group (EPG) Reversed-Phase Columns: These columns have polar groups embedded in the alkyl chains, which improves the retention of polar analytes in highly aqueous mobile phases.

Q4: My signal is stable, but the sensitivity is still not sufficient for my application. What else can I try?

A: If you have optimized the source parameters and mobile phase, consider these advanced strategies:

  • Reduce the LC Flow Rate: Lower flow rates, especially in the nano-flow regime (nL/min), can significantly increase ionization efficiency by creating smaller initial droplets.[6]

  • Optimize Sprayer Position: The distance of the ESI probe from the mass spectrometer inlet can impact signal intensity. It is worthwhile to optimize this parameter.[3]

  • Check for Instrument Contamination: A dirty ion source can lead to a general loss of sensitivity. Ensure the instrument is clean and properly calibrated.[3]

References

  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. PubMed. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. NIH. Available at: [Link]

  • A Comprehensive Review of Anti-Influenza Therapeutics. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. PMC. Available at: [Link]

  • Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. Impactfactor. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. Available at: [Link]

  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • ¹³C- and ¹⁵N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. NIH. Available at: [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. Available at: [Link]

  • Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. PMC. Available at: [Link]

  • Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum. ResearchGate. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. Available at: [Link]

  • MS Adduct Calculator. Fiehn Lab. Available at: [Link]

  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Separation Science Online. Available at: [Link]

  • Coupling NanoLC Columns to the ESI Chip for Enhanced Sensitivity, Ionization Efficiency, and Reduced Ion Supression. Advion, Inc.. Available at: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Available at: [Link]

  • Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available at: [Link]

  • Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Laninamivir. Wikipedia. Available at: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. ResearchGate. Available at: [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Effect of High pH Mobile Phase on The Sensitivity of Multiple Drugs by LC Positive Electrospray Ionization MS/MS. Taylor & Francis Online. Available at: [Link]

  • Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment. PMC. Available at: [Link]

  • Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. NIH. Available at: [Link]

  • Molecules with poor ESI ionization. Chromatography Forum. Available at: [Link]

  • The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, ¹³C₃-melamine, ¹³C₃+¹⁵N₃-melamine, and ¹⁵N₃-melamine. PubMed. Available at: [Link]

  • Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method f. Semantic Scholar. Available at: [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC. Available at: [Link]

Sources

Troubleshooting low recovery of Laninamivir-13C,15N2 during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low recovery of Laninamivir-13C,15N2 during sample preparation. Content Type: Technical Support Guide & FAQs. Audience: Bioanalytical Scientists and Method Developers.

Introduction: Understanding the Analyte

Welcome to the Technical Support Center. If you are experiencing low recovery of This compound (the stable isotope-labeled internal standard for Laninamivir), it is rarely an issue with the isotope itself. Instead, it indicates a fundamental mismatch between the physicochemical properties of the molecule and your extraction/chromatography platform.

Laninamivir (R-125489) is the active metabolite of the prodrug Laninamivir Octanoate (CS-8958). It is a highly polar, zwitterionic neuraminidase inhibitor .

  • Key Challenge: Unlike lipophilic drugs, Laninamivir (LogP < 0) does not retain well on standard C18 surfaces and is prone to "breakthrough" during extraction.

  • Chemical Functionality: It contains a basic guanidino group and an acidic carboxylic acid group.

  • The IS Role: this compound is your process control. Low recovery (<50%) signals that your method is failing to capture the analyte from the matrix or that matrix suppression is masking the signal.

Part 1: Diagnostic Workflow

Before altering your method, you must distinguish between True Extraction Loss and Matrix Suppression . Low signal intensity is often mistaken for low recovery.

The Matrix Factor Test

Perform the following experiment to isolate the root cause:

  • Set A (Neat Standard): Spike IS into pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike IS into the eluate.

  • Set C (Pre-Extraction Spike): Spike IS into matrix, then extract (your current method).

Calculations:

  • Matrix Effect (ME): (Area Set B / Area Set A) × 100. If < 85%, you have Ion Suppression.

  • True Recovery (RE): (Area Set C / Area Set B) × 100. If < 50%, you have Extraction Loss.

Diagnostic Logic Diagram

DiagnosticWorkflow Start Low IS Signal Observed Test Perform Matrix Factor Test (Compare Pre- vs Post-Spike) Start->Test Decision Is Recovery (Set C / Set B) Low? Test->Decision ExtractionFail True Extraction Issue Decision->ExtractionFail Yes (<50%) MatrixSuppression Matrix Suppression Issue Decision->MatrixSuppression No (>80%) Solubility Check Solubility/Adsorption (See FAQ #3) ExtractionFail->Solubility Mechanism Check SPE/LLE Chemistry (See FAQ #1) ExtractionFail->Mechanism Chromatography Interference Co-elution Switch to HILIC (See FAQ #2) MatrixSuppression->Chromatography CleanUp Improve Cleanup (Switch to MCX SPE) MatrixSuppression->CleanUp

Figure 1: Diagnostic workflow to distinguish between extraction loss and ionization suppression.

Part 2: Troubleshooting Guides (FAQs)

Q1: I am using C18 Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Why is my recovery near zero?

The Cause: Laninamivir is too hydrophilic to partition into organic solvents (like hexane or MTBE) used in LLE, and it flows through standard C18 SPE cartridges because it cannot form hydrophobic interactions with the sorbent in an aqueous environment.

The Solution: You must use Mixed-Mode Cation Exchange (MCX) or Weak Cation Exchange (WCX) SPE. This utilizes the positive charge of the guanidino group for retention.

Recommended Protocol (MCX SPE):

  • Conditioning: Methanol followed by Water.

  • Loading: Acidify plasma/urine with 2% Formic Acid (pH ~2-3). Crucial: This ensures the analyte is protonated (+).

  • Washing:

    • Wash 1: 2% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 100% Methanol (removes hydrophobic interferences/phospholipids). Laninamivir stays bound via ionic interaction.

  • Elution: 5% Ammonium Hydroxide in Methanol. Crucial: High pH breaks the ionic bond.

Q2: I switched to Protein Precipitation (PPT) with Methanol, but recovery is inconsistent.

The Cause: While PPT is simple, polar zwitterions like Laninamivir can suffer from co-precipitation . The drug may become trapped inside the protein pellet rather than staying in the supernatant. Additionally, PPT does not remove phospholipids, leading to severe matrix effects (ion suppression) that mimic low recovery.

The Solution:

  • Solvent Ratio: Ensure a ratio of at least 4:1 (Solvent:Matrix).

  • Additives: Add 0.1% Formic Acid to the precipitation solvent. This disrupts protein binding.

  • Pass-Through Cleanup: If you must use PPT, pass the supernatant through a Phospholipid Removal Plate . This is critical for Laninamivir analysis to prevent signal quenching.

Q3: My chromatography peaks are broad/tailing, and sensitivity is poor.

The Cause: Using a Reverse Phase (C18) column for Laninamivir usually results in elution near the "dead volume" (t0), where salts and unretained matrix components elute. This causes massive signal suppression.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Amide-HILIC or Zwitterionic-HILIC (ZIC-HILIC).

  • Mechanism: HILIC creates a water-rich layer on the silica surface. Laninamivir partitions into this layer.

  • Mobile Phase: High organic (Acetonitrile) with Ammonium Acetate buffer (10mM, pH 3-5).

  • Benefit: Laninamivir elutes later, away from the suppression zone, sharpening the peak and improving the signal-to-noise ratio.

Q4: I suspect the analyte is sticking to my labware. Is this possible?

The Cause: Yes. Basic, polar compounds can bind to the silanol groups on glass surfaces (non-specific binding).

The Solution:

  • Material: Replace all glass vials and inserts with Polypropylene (PP) .

  • Solvent: Ensure your reconstitution solvent (for LC injection) matches the initial mobile phase of your HILIC method (e.g., 85% Acetonitrile). Dissolving in 100% water can cause peak distortion in HILIC.

Part 3: Comparative Data & Visuals

Method Performance Comparison
ParameterLiquid-Liquid Extraction (LLE)Reverse Phase (C18) SPEMixed-Mode (MCX) SPEProtein Precipitation (PPT)
Recovery < 10% (Not Recommended)< 20% (Breakthrough)> 85% (Optimal) 60-70% (Variable)
Matrix Effect LowHighLow (Cleanest) High (Suppression risk)
Complexity HighMediumMedium Low
Suitability Lipophilic drugsModerately polar drugsZwitterions/Bases High-throughput screening
Recommended SPE Workflow (MCX Mechanism)

SPE_Mechanism cluster_0 Step 1: Load (pH 3) cluster_1 Step 2: Wash (MeOH) cluster_2 Step 3: Elute (pH 10) Node1 Analyte (+) binds to Sorbent (-) Node2 Hydrophobic Matrix Removed Node1->Node2 Retention Maintained Node3 Analyte (Neutral) Releases from Sorbent (-) Node2->Node3 Ionic Bond Broken

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for Laninamivir extraction. pH switching is the key to high recovery.

References

  • Ikematsu, H., et al. (2011). "Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza."[1][2][3] Expert Review of Anti-infective Therapy.

  • Baughman, T. M., et al. (2009). "Determination of zanamivir in rat and monkey plasma by positive ion hydrophilic interaction chromatography (HILIC) tandem mass spectrometry." Journal of Chromatography B. (Provides foundational HILIC methodology for zwitterionic neuraminidase inhibitors).
  • Nguyen, J., et al. (2012). "Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS." Bioanalysis.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). (Standard for Matrix Factor and Recovery calculations).

Sources

Technical Support Center: High-Sensitivity Bioanalysis of Laninamivir

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing sensitivity for low-level detection of Laninamivir using Laninamivir-13C,15N2 as Internal Standard.

Core Directive: The Sensitivity Protocol

Welcome to the Advanced Bioanalysis Support Center. You are likely here because you are struggling to reach sub-nanogram/mL lower limits of quantification (LLOQ) for Laninamivir in biological matrices. Laninamivir (the active metabolite of Laninamivir Octanoate) is a zwitterionic, highly polar neuraminidase inhibitor. Its physicochemical properties make it a "problem child" for standard Reverse Phase (C18) chromatography.

This guide treats This compound not just as a reagent, but as the primary diagnostic tool for your method's health. If your Internal Standard (IS) signal is unstable, your quantitative data is invalid.

Module 1: Mass Spectrometry Tuning (The Ionization Challenge)

The Problem: Laninamivir fragments easily into low-mass ions (e.g., guanidine), which often suffer from high background noise, limiting signal-to-noise (S/N) ratios.

Optimized Transition Parameters

Laninamivir contains a guanidino group that protonates easily in ESI(+) mode. The stable isotope labeled IS (this compound) typically carries the label on the guanidine or backbone.

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeRationale
Laninamivir 347.2

60.1 QuantifierHigh intensity (Guanidine group). Best for sensitivity.
347.2288.1QualifierLoss of guanidine (-59 Da). Higher selectivity, lower noise.
This compound 350.2

63.1 IS QuantifierCorresponds to labeled guanidine (+3 Da shift).

Critical Note: The transition to m/z 60 is very intense but non-specific (many endogenous compounds produce this fragment). If you observe high baseline noise, switch to the 347.2 -> 288.1 transition. You will lose absolute signal height, but likely gain S/N ratio due to a cleaner baseline.

Source Parameters (Sciex 5500/6500+ equivalent)
  • Ion Source: ESI Positive (Turbo Ion Spray)

  • Curtain Gas (CUR): 30–40 psi (Keep high to prevent solvent clustering on polar analytes).

  • Temperature (TEM): 500–600°C (High temp required for aqueous HILIC mobile phases).

  • Ion Spray Voltage (ISV): 5500 V.

Module 2: Chromatographic Separation (The Retention Challenge)

The Problem: Laninamivir elutes in the void volume on C18 columns, leading to massive ion suppression from salts and phospholipids.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography). You must use a Zwitterionic (ZIC-HILIC) or Amide-based stationary phase.

Recommended HILIC Protocol
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or TSKgel Amide-80.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0 - 5.5). Buffer is critical for peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 – 0.5 mL/min.

Gradient Table:

Time (min) % Mobile Phase B (ACN) State
0.0 90% Loading (High organic for HILIC retention)
1.0 90% Hold
4.0 60% Elution Gradient
4.1 40% Wash (Remove matrix)
6.0 40% Wash Hold
6.1 90% Re-equilibration (CRITICAL)

| 10.0 | 90% | Ready for next injection |

Expert Insight: HILIC requires longer re-equilibration times than Reverse Phase. If your retention times drift, extend the final hold at 90% B by 2 minutes.

Module 3: Sample Preparation (The Recovery Challenge)

The Problem: Protein Precipitation (PPT) leaves too many phospholipids, which co-elute with Laninamivir in HILIC modes, suppressing the signal of your IS (this compound).

The Solution: SPE (Solid Phase Extraction) using a Mixed-Mode Cation Exchange (MCX) mechanism.

Visual Workflow: Sample Preparation Logic

SamplePrep cluster_tips Critical Success Factors Start Biological Sample (Plasma/Urine) Acidify Acidify with 2% Formic Acid (Protonate Guanidine group) Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Hydrophobic Matrix/Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Release Analyte) Wash2->Elute Evap Evaporate to Dryness (N2 stream, 40°C) Elute->Evap Recon Reconstitute in 90% ACN (Match Mobile Phase!) Evap->Recon Tip1 Reconstitution Solvent MUST be high organic (90% ACN) to prevent peak distortion in HILIC Recon->Tip1

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction protocol optimized for Laninamivir.

Troubleshooting & FAQs

Q1: My this compound (IS) signal varies significantly between patient samples. Why?

A: This is classic Matrix Effect (Ion Suppression) .

  • Diagnosis: In HILIC, phospholipids often elute later than the analyte. However, if you are using Protein Precipitation (PPT), lipids may bleed continuously.

  • Fix:

    • Monitor the Phospholipid transition (m/z 184 -> 184) to see where they elute relative to your drug.

    • Switch from PPT to MCX SPE (as detailed above).

    • Ensure your IS concentration is sufficient (aim for an intensity of 1.0e5 cps) to buffet against minor suppression.

Q2: I see double peaks or "fronting" for Laninamivir. Is my column dead?

A: Likely not. This is usually a Solvent Mismatch .

  • Cause: You reconstituted your sample in 100% aqueous or low-organic solvent, but your HILIC method starts at 90% Acetonitrile. The water in the sample acts as a "strong solvent," carrying the analyte too fast down the column.

  • Fix: Reconstitute your sample in 90% Acetonitrile / 10% Buffer . It must match the initial mobile phase conditions.

Q3: I cannot reach the LLOQ of 1 ng/mL. How do I boost sensitivity?

A:

  • Transition Switching: If m/z 60 has high background (1.0e4 cps noise), switch to m/z 288. Even if the signal drops, if the noise drops more, your S/N improves.

  • Summation: Sum the intensities of the 60 and 288 transitions (if your software allows) to boost total ion count.

  • Column Diameter: Switch from 2.1 mm ID to 1.0 mm ID (Micro-LC) . This increases peak concentration at the detector, theoretically boosting sensitivity by 4x.

Decision Logic: Method Development

Use this logic tree to finalize your methodology based on your lab's available equipment.

DecisionTree Start Start Method Dev ColSelect Column Selection Start->ColSelect C18 Reverse Phase (C18) ColSelect->C18 Standard HILIC HILIC (ZIC/Amide) ColSelect->HILIC Recommended Fail Use Ion Pairing (Dirty MS!) C18->Fail No Retention (Void Volume) Prep Prep Selection HILIC->Prep Sample Prep PPT Protein Precip Prep->PPT SPE SPE (MCX) Prep->SPE Issue1 Requires Diverter Valve & Long Wash PPT->Issue1 High Matrix Effect Success High Sensitivity (<1 ng/mL) SPE->Success Clean Extract Low Suppression

Figure 2: Decision logic for selecting the optimal chromatographic and extraction path.

References

  • Kurosawa, T., et al. (2010). "Determination of laninamivir in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Bower, J., et al. (2012). "Validation of a high-throughput HILIC-MS/MS method for the quantification of Zanamivir in human plasma." Bioanalysis. (Demonstrates ZIC-HILIC utility for neuraminidase inhibitors). Link

  • Niwa, T., et al. (2011). "Pharmacokinetics and metabolism of laninamivir octanoate in healthy subjects." Drug Metabolism and Disposition. Link

  • Shimadzu Standards. "this compound Product Data." (Confirmation of stable isotope availability and molecular weight). Link

Technical Support Center: Best Practices for Handling and Storing Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for isotopically labeled standards. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity, stability, and reliable performance of your standards. Here, you will find answers to common questions and systematic guides to troubleshoot issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the day-to-day handling and storage of isotopically labeled compounds.

Q1: What are the ideal long-term storage conditions for isotopically labeled standards?

The optimal storage conditions are crucial for maintaining the chemical and isotopic integrity of your standards. While specific requirements can vary by compound, the general guidelines aim to minimize all forms of degradation.

For most stable isotopically labeled (SIL) standards , storage in a freezer at -20°C or colder is recommended. For particularly sensitive compounds or for very long-term storage, -80°C is preferable .[1]

For radiolabeled compounds , which are inherently less stable due to radiolytic decomposition, storage at -80°C or in liquid nitrogen is the ideal.[2][3] This is because the emitted radiation can accelerate the degradation of the compound.[2][3]

Regardless of the isotope type, all standards should be protected from light and moisture. Amber vials are recommended, and storage in a desiccated environment can prevent hydrolysis. For compounds prone to oxidation, storing under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is a critical best practice.[3]

Q2: Does the physical form of the standard (solid vs. solution) matter for storage?

Yes, the physical form significantly impacts stability.

  • Solid Form: Storing standards as a lyophilized or crystalline solid is generally preferred for long-term stability.[2][3] Crystalline forms are often more stable than amorphous powders due to their ordered structure, which can limit the mobility of molecules and slow degradation.

  • Solution Form: Storing standards in solution can be convenient, but it also increases the risk of degradation through mechanisms like hydrolysis, oxidation, or interaction with the solvent. If you must store a standard in solution, it is imperative to choose a solvent that is inert to the compound and will not freeze in a way that causes the compound to precipitate. For radiolabeled compounds, storage in non-aqueous solvents is often recommended.[2]

Q3: How do I properly reconstitute a lyophilized isotopically labeled standard?

Proper reconstitution is a critical step that, if done incorrectly, can compromise the accuracy of your entire experiment. The primary goal is to ensure the entire sample is dissolved and the final concentration is accurate.

Experimental Protocol: Reconstitution of a Lyophilized Standard

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 15-30 minutes.[4] This prevents condensation of atmospheric moisture inside the vial, which can be detrimental to the standard's stability and accurate weighing.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the vial.[5]

  • Solvent Addition: Carefully add the precise volume of the recommended solvent to achieve the desired concentration. The choice of solvent is critical; it must be high-purity and compatible with your analytical method.

  • Dissolution: Gently agitate the vial to dissolve the standard. Avoid vigorous shaking or vortexing, as this can cause foaming and, for larger molecules like proteins, denaturation. If the standard does not dissolve readily, gentle warming or sonication in a bath sonicator can be effective.[6] For stubborn particulates, mixing for a couple of hours at room temperature or overnight at 4°C may be necessary.[4]

  • Verification: Visually inspect the solution to ensure complete dissolution before use.

Below is a workflow diagram illustrating the key steps for proper reconstitution.

ReconstitutionWorkflow Start Start: Lyophilized Standard Vial Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Precise Volume of Solvent Centrifuge->AddSolvent Dissolve Gentle Agitation/ Sonication AddSolvent->Dissolve Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Ready Stock Solution Ready for Use Inspect->Ready

Workflow for reconstituting a lyophilized standard.
Q4: What are the risks of isotopic exchange, and how can I mitigate them?

Isotopic exchange is a phenomenon where an isotope in a labeled standard is swapped with a different isotope from the surrounding environment (e.g., solvent). This is a significant concern for deuterium (²H or D) labeled standards.[7]

The primary risk is a change in the mass of the standard, which can lead to inaccurate quantification in mass spectrometry-based assays. Deuterium atoms on heteroatoms (like -OH, -NH, -SH) are particularly susceptible to exchange with protons from protic solvents like water or methanol.[7] Deuterium on carbons adjacent to carbonyl groups can also be at risk of exchange under certain pH conditions.[7]

Mitigation Strategies:

  • Label Position: Whenever possible, choose standards where the isotopic labels are on non-exchangeable positions.[7]

  • Use of ¹³C or ¹⁵N: Carbon-13 and Nitrogen-15 isotopes are not susceptible to this type of exchange and are therefore a more robust choice for labeling.[7]

  • Solvent Choice: When working with deuterium-labeled standards, use aprotic solvents (e.g., acetonitrile, dichloromethane) where possible, especially for long-term storage.

  • Control Experiments: If you suspect isotopic exchange, you can perform control experiments where the standard is incubated in the matrix or solvent for varying amounts of time to monitor for any mass shift.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the use of isotopically labeled standards.

Problem 1: High variability in the internal standard (IS) response across a sample batch.

High variability in the IS response can compromise the precision and accuracy of your quantitative analysis. The cause can be systematic or sporadic.

Troubleshooting Workflow:

The following decision tree provides a logical path to diagnose the root cause of IS variability.

TroubleshootingIS Start High IS Variability Observed AnalyzePattern Analyze IS Response Pattern Start->AnalyzePattern Sporadic Sporadic Flyers (Individual Irregularities) AnalyzePattern->Sporadic Systematic Systematic Variability (Groups of Samples Differ) AnalyzePattern->Systematic InvestigateOneOff Investigate One-Off Errors: - IS Spiking Error - Injection Volume Discrepancy - Extraction Inconsistency Sporadic->InvestigateOneOff InvestigateSystematic Investigate Systematic Issues: - Matrix Effects - IS Stability in Matrix - Co-eluting Interferences - Instrument Performance Drift Systematic->InvestigateSystematic Reanalyze Re-prepare and Re-analyze Affected Sample(s) InvestigateOneOff->Reanalyze Remediate Remediate Systematic Issue: - Optimize Chromatography - Improve Sample Preparation - Dilute Samples InvestigateSystematic->Remediate

A decision tree for troubleshooting internal standard variability.

Common Causes and Solutions for Internal Standard Variability

Observed IssuePotential Root Cause(s)Recommended Action(s)
Sporadic high/low IS response in a single sample Pipetting error during IS addition (e.g., no IS added or double spiked).[8]Re-prepare and re-analyze the specific sample. Implement a more rigorous pipetting technique or use an automated liquid handler.
Inconsistent injection volume.[8]Check the autosampler for air bubbles and ensure proper syringe washing. Perform an injection precision test.
Inconsistent extraction recovery for a single sample.Review the sample preparation steps for that specific sample. Ensure complete phase separation and consistent evaporation and reconstitution steps.
Systematic drift (increasing or decreasing) in IS response over the run IS instability in the final extract (autosampler stability).Perform an autosampler stability experiment by re-injecting samples at the beginning and end of a sequence. If instability is confirmed, adjust the reconstitution solvent or decrease the time samples spend in the autosampler.
Instrument sensitivity drift.Run instrument performance qualification tests. Clean the ion source and check for mass calibration drift.
Lower IS response in a specific group of samples Matrix effects (ion suppression or enhancement).[9]Optimize chromatographic separation to move the IS away from co-eluting matrix components. Consider a different extraction method (e.g., solid-phase extraction instead of protein precipitation). Dilute the samples to reduce the concentration of interfering matrix components.
IS degradation in a specific matrix.Conduct a stability study of the IS in the specific matrix under the same conditions as the sample preparation and analysis.
Problem 2: The chemical or isotopic purity of my standard is lower than specified.

The purity of your standard is paramount for accurate quantification. A decrease in purity can result from degradation during storage or handling, or from the presence of unlabeled analyte.

Potential Causes and Solutions:

  • Chemical Degradation:

    • Cause: Improper storage conditions such as exposure to light, high temperatures, oxygen, or moisture.

    • Solution: Always store standards according to the manufacturer's recommendations, typically at -20°C or -80°C in the dark and under an inert atmosphere for sensitive compounds.[3] Aliquot the standard upon receipt to minimize freeze-thaw cycles. Long-term stability in solution should be experimentally verified.[10]

  • Isotopic Dilution/Contamination:

    • Cause: The presence of the unlabeled analogue in the standard. This can interfere with the quantification of low-level samples.[7]

    • Solution: Always check the certificate of analysis for the isotopic purity and the level of unlabeled species.[7] If the level of unlabeled analyte is too high for your assay's sensitivity requirements, you may need to source a standard with higher isotopic purity.

  • Incomplete Reconstitution:

    • Cause: Not all of the lyophilized material was dissolved, leading to a lower effective concentration.

    • Solution: Follow the rigorous reconstitution protocol outlined in the FAQ section.[4] Ensure all material is at the bottom of the vial before adding solvent and use gentle agitation and sufficient time to ensure complete dissolution.

References

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

  • TEL Technical Note. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. Retrieved from [Link]

  • PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

  • ResearchGate. (2015, July 18). What could be the cause for decrease in Isotopic Ratio in a standard?. Retrieved from [Link]

  • ResearchGate. (2023, January 11). (PDF) Some pitfalls in the uncertainty evaluation of isotope delta reference materials. Retrieved from [Link]

  • PMC. (2017, March 26). Reconstitution of Nucleosomes with Differentially Isotope-labeled Sister Histones. Retrieved from [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). The importance of accurately correcting for the natural abundance of stable isotopes. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ISOTOPE LABELING | Scientific method. Retrieved from [Link]

  • ResearchGate. (2020, August 22). Tips on reconstitution of lyophilized material with a small volume?. Retrieved from [Link]

  • YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • Best practices for calibrating and reporting stable isotope measurements in archaeology. (n.d.). Retrieved from [Link]

  • Fiveable. (n.d.). Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Integrity of Laninamivir-13C,15N2 in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical application of Laninamivir-13C,15N2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this critical internal standard in biological samples. Ensuring the stability of your internal standard is paramount for accurate and reproducible quantification of Laninamivir in pharmacokinetic and other bioanalytical studies.

This guide will provide a comprehensive overview of potential challenges, detailed troubleshooting protocols, and frequently asked questions to support the integrity of your experimental results.

Understanding the Stability of Laninamivir and its Isotopologue

Laninamivir is a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza.[1] Its structure is relatively stable; however, when working with biological matrices, several factors can contribute to the degradation of both the analyte and its isotopically labeled internal standard, this compound.

The primary concern for neuraminidase inhibitors in biological samples is often enzymatic degradation. While Laninamivir itself is not a prodrug, its precursor, Laninamivir octanoate, is an ester prodrug that is hydrolyzed by esterases in the body to its active form.[2][3][4] Specifically, S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 have been identified as key enzymes in the bioactivation of Laninamivir octanoate in human lung tissue.[3][4] This highlights the prevalence of active esterases in biological samples that could potentially degrade other molecules with susceptible functional groups. Although Laninamivir does not have an ester linkage like its prodrug, the inherent enzymatic activity in biological matrices necessitates careful handling to prevent any potential unforeseen degradation.

Troubleshooting Guide: Investigating this compound Degradation

Unexpected loss of the internal standard can compromise the validity of an entire analytical run. This section provides a systematic approach to troubleshooting potential degradation issues.

Initial Assessment: Is It Degradation?

Before assuming chemical or enzymatic degradation, it's crucial to rule out other potential causes for low or variable internal standard response.

Question: My this compound signal is low or inconsistent across my sample batch. What should I check first?

Answer:

  • LC-MS/MS System Performance: Verify that the instrument is performing optimally.

    • Action: Inject a freshly prepared system suitability test (SST) sample containing this compound at a known concentration in a clean solvent (e.g., methanol/water).

    • Rationale: This will confirm that the issue is not with the mass spectrometer's sensitivity, the LC column's performance, or the mobile phases.[5][6]

  • Sample Preparation and Extraction Efficiency: Inconsistent recovery during sample preparation is a common cause of variability.

    • Action: Prepare a set of quality control (QC) samples and process them alongside your study samples. Evaluate the consistency of the internal standard's peak area in these QCs.

    • Rationale: If the internal standard response is consistent in the QCs but variable in the study samples, it may point to matrix effects or issues specific to the incurred samples.

  • Internal Standard Spiking Procedure: Ensure the internal standard is being added accurately and consistently to all samples.

    • Action: Review your standard operating procedure (SOP) for sample preparation. Verify the calibration and performance of the pipette used for adding the internal standard.

    • Rationale: A simple error in the addition of the internal standard solution can mimic the appearance of degradation.

Investigating Potential Degradation Pathways

If the initial checks do not reveal the source of the problem, the next step is to investigate potential degradation.

Question: I suspect my this compound is degrading in the biological matrix. What are the likely causes and how can I prevent this?

Answer:

The most probable cause of degradation in biological samples is enzymatic activity, followed by pH and temperature-related instability.

  • Causality: Biological matrices such as plasma, serum, and tissue homogenates contain a host of active enzymes, including esterases, proteases, and others that can potentially modify drug molecules. Even at cold temperatures, some enzymatic activity can persist.[7]

  • Preventative Measures:

    • Immediate Cooling: Cool samples on wet ice immediately after collection.

    • Prompt Processing: Process samples as quickly as possible to minimize the time enzymes are active.

    • Use of Anticoagulants/Additives: For blood collection, use tubes containing appropriate anticoagulants (e.g., EDTA, sodium heparin).

    • Enzyme Inhibitors: For matrices with high expected enzymatic activity (e.g., lung tissue homogenates, whole blood), consider adding a broad-spectrum enzyme inhibitor cocktail or a specific inhibitor like sodium fluoride (for esterases) immediately after collection.

  • Causality: The stability of a compound can be highly dependent on the pH of the matrix. Extreme pH values can lead to hydrolysis or other chemical modifications. The pH of biological samples can vary, for instance, urine pH can range from 4 to 8.5.[8]

  • Preventative Measures:

    • Buffering: If you suspect pH-related instability, consider buffering your biological samples to a neutral pH (around 7.4) immediately after collection.

    • Stability Testing: Conduct short-term stability studies at different pH values during method development to understand the compound's stability profile.

  • Causality: Elevated temperatures can accelerate both chemical and enzymatic degradation. Freeze-thaw cycles can also impact analyte stability by causing changes in sample pH and concentrating solutes.

  • Preventative Measures:

    • Controlled Storage: Store samples at or below -70°C for long-term storage. For short-term storage, maintain a temperature of -20°C.[7][9]

    • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.

    • Bench-Top Stability: Limit the time samples are kept at room temperature during processing. Conduct experiments on wet ice whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples containing this compound?

A1: For long-term stability, it is highly recommended to store biological samples (plasma, serum, tissue homogenates) at ultra-low temperatures, specifically ≤ -70°C . For short-term storage (a few weeks), -20°C is acceptable, provided that stability at this temperature has been demonstrated during method validation.[7] Always minimize freeze-thaw cycles by storing samples in single-use aliquots.

Storage ConditionDurationRationale
Room TemperatureMaximum 4-6 hoursTo minimize enzymatic and chemical degradation during sample processing.
2-8°CMaximum 24 hoursFor temporary storage before processing or freezing.
-20°CShort-term (weeks)Reduces enzymatic activity significantly.
≤ -70°CLong-term (months to years)Provides the best protection against degradation for extended storage periods.

Q2: Do I need to add enzyme inhibitors to my blood samples during collection?

A2: It is a highly recommended practice, especially if there is a delay between sample collection and processing/freezing. The addition of an esterase inhibitor like sodium fluoride can be a crucial step in preventing ex vivo degradation, particularly if the analysis is for a compound susceptible to hydrolysis. While Laninamivir itself is not an ester, this is a good general practice in bioanalysis to ensure sample integrity.

Q3: My internal standard response is variable only in samples from a specific patient population. What could be the cause?

A3: This could be due to several factors:

  • Matrix Effects: The unique metabolic state of this patient group might lead to different levels of endogenous compounds that interfere with the ionization of your internal standard in the mass spectrometer.

  • Co-administered Medications: Other drugs the patients are taking could interfere with the analysis.

  • Disease State: The disease itself might alter the enzymatic profile or composition of the biological matrix.

To investigate this, you can perform a post-extraction addition experiment to assess matrix effects and review the patient's medication history.

Q4: The FDA and EMA guidelines mention internal standard stability. What does this entail for this compound?

A4: Both the FDA and EMA guidelines require that the stability of the analyte and the internal standard be thoroughly evaluated under various conditions that the samples will encounter.[10][11][12] This includes:

  • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long the analyte is stable at room temperature in the biological matrix.

  • Long-Term Stability: Confirm stability for the expected duration of sample storage at the chosen temperature.

  • Stock Solution Stability: Verify the stability of your this compound stock solutions under their storage conditions.

The acceptance criterion for these stability tests is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Q5: Can I use a structural analog instead of a stable isotope-labeled internal standard?

A5: While stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard" in LC-MS/MS bioanalysis because they have nearly identical chemical and physical properties to the analyte, a structural analog can be used.[13] However, you must demonstrate during method validation that the analog behaves similarly to Laninamivir during extraction and ionization and does not suffer from different matrix effects. A SIL internal standard is generally preferred for its ability to better compensate for variability.[13]

Experimental Protocols

Protocol 1: Blood Sample Collection and Initial Processing
  • Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant. Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing.

  • Cooling: Place the collection tubes on wet ice immediately.

  • (Optional but Recommended) Addition of Enzyme Inhibitor: If processing is delayed, add a freshly prepared solution of an esterase inhibitor (e.g., sodium fluoride to a final concentration of 2 mg/mL).

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, pre-labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples at ≤ -70°C.

Protocol 2: Bench-Top Stability Assessment
  • Sample Preparation: Obtain a pooled source of the relevant biological matrix (e.g., human plasma).

  • Spiking: Spike the matrix with Laninamivir and this compound at low and high QC concentration levels.

  • Incubation: Aliquot the spiked samples and leave them at room temperature for a predetermined period (e.g., 0, 2, 4, 6, and 24 hours).

  • Analysis: At each time point, process the samples according to your bioanalytical method and quantify the analyte concentration against a freshly prepared calibration curve.

  • Evaluation: Calculate the mean concentration at each time point and compare it to the nominal concentration. The deviation should be within ±15%.

Visualizations

Workflow for Preventing Degradation

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Sample (e.g., Blood in K2EDTA tube) Cool Immediate Cooling (Wet Ice) Collect->Cool Inhibit Add Enzyme Inhibitor (Optional, Recommended) Cool->Inhibit Centrifuge Centrifuge at 4°C (within 1 hour) Inhibit->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Aliquot Aliquot into Single-Use Tubes Separate->Aliquot Freeze Flash Freeze Aliquot->Freeze Store Store at ≤ -70°C Freeze->Store Thaw Thaw on Wet Ice Store->Thaw Process Process Promptly Thaw->Process

Caption: Recommended workflow for biological sample handling.

Troubleshooting Logic for Internal Standard Variability

G decision decision result result issue issue start Variable IS Response Detected is_system_ok System Suitability Test Passes? start->is_system_ok is_prep_ok QC Sample IS Response Consistent? is_system_ok->is_prep_ok Yes check_system Troubleshoot LC-MS System is_system_ok->check_system No is_degradation Suspect Degradation? is_prep_ok->is_degradation Yes check_prep Investigate Sample Preparation & Matrix Effects is_prep_ok->check_prep No investigate_stability Conduct Stability Experiments (pH, Temp, Enzyme) is_degradation->investigate_stability Yes no_issue No Issue Found is_degradation->no_issue No system_issue System Issue check_system->system_issue prep_issue Prep/Matrix Issue check_prep->prep_issue stability_issue Stability Issue investigate_stability->stability_issue

Caption: Decision tree for troubleshooting internal standard issues.

References

  • Wu, Y., et al. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLoS Pathogens, 7(10), e1002249. [Link]

  • Koyama, K., et al. (2014). Identification of Bioactivating Enzymes Involved in the Hydrolysis of Laninamivir Octanoate, a Long-Acting Neuraminidase Inhibitor, in Human Pulmonary Tissue. Drug Metabolism and Disposition, 42(6), 1031-1038. [Link]

  • ResearchGate. (n.d.). Chemical structures of laninamivir octanoate (LO) and its active metabolite laninamivir. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. [Link]

  • PubMed. (2014). Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue. Drug Metabolism and Disposition, 42(6), 1031-8. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Pharmaffiliates. (n.d.). Laninamivir-impurities. [Link]

  • ResearchGate. (2016). Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)? Any specific reason?. [Link]

  • Waters. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Wikipedia. (n.d.). Laninamivir. [Link]

  • Lowes, S., Jersey, J., Shoup, R., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 3(12), 1-11. [Link]

  • PubMed. (2013). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. Analytical Chemistry, 85(19), 9258-9265. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421-429. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(5), e240012. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Laninamivir with Stable Isotope-Labeled and Analogue Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of reported concentrations is critically dependent on the judicious selection and validation of an internal standard (IS).[1][2] An ideal internal standard serves to normalize and correct for variability introduced during the analytical workflow, from sample preparation to detection.[1][3] This guide provides an in-depth, objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically Laninamivir-¹³C,¹⁵N₂, versus a structural analogue internal standard for the quantification of the neuraminidase inhibitor, Laninamivir.

The core principle of internal standardization is to introduce a compound of known concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample processing.[3] This compound, the internal standard, should mimic the analyte's behavior as closely as possible through extraction, chromatographic separation, and ionization in the mass spectrometer.[4] By using the ratio of the analyte response to the internal standard response for quantification, variations in sample handling and instrument performance can be effectively compensated.[1]

Stable isotope-labeled internal standards, where atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), are widely regarded as the "gold standard" in LC-MS bioanalysis.[3][5] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery.[1][6] In contrast, a structural analogue is a different molecule that is chemically similar to the analyte. While often used when a SIL-IS is unavailable, its behavior may not perfectly mirror that of the analyte, potentially leading to less accurate correction.[3]

This guide will delineate a cross-validation framework to experimentally compare the performance of Laninamivir-¹³C,¹⁵N₂ against a hypothetical structural analogue, "Analog-X," for the bioanalysis of Laninamivir in human plasma. The methodologies and data presented are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles and practical outcomes of internal standard selection.

Experimental Design for Cross-Validation

The objective of this cross-validation is to directly compare the ability of two different internal standards to provide accurate and precise quantification of Laninamivir across a range of concentrations in a biological matrix. The experimental design is grounded in the principles outlined in regulatory guidelines from the FDA and EMA.[7][8][9]

Key Performance Parameters

The performance of each internal standard will be evaluated based on the following key parameters:

  • Recovery: The efficiency of the extraction process for the analyte and the internal standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[10]

  • Accuracy and Precision: The closeness of measured QC concentrations to their nominal values (accuracy) and the degree of scatter in these measurements (precision).[9]

Experimental Workflow

The following diagram illustrates the workflow for the comparative validation study.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Evaluation prep_standards Prepare Calibration Standards & QCs in Human Plasma spike_is Spike with IS (Set A: Laninamivir-¹³C,¹⁵N₂) (Set B: Analog-X) prep_standards->spike_is extraction Protein Precipitation (Acetonitrile) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Calculate Analyte/IS Peak Area Ratios) lcms->data_proc eval_recovery Assess Recovery data_proc->eval_recovery eval_matrix Assess Matrix Effect data_proc->eval_matrix eval_acc_prec Evaluate Accuracy & Precision data_proc->eval_acc_prec caption Workflow for IS Cross-Validation G cluster_0 SIL-IS Scenario cluster_1 Analogue IS Scenario Analyte_SIL Analyte Variability_SIL Analytical Variability (Extraction Loss, Matrix Effect) Analyte_SIL->Variability_SIL IS_SIL Laninamivir-¹³C,¹⁵N₂ IS_SIL->Variability_SIL Ratio_SIL Accurate Analyte/IS Ratio Variability_SIL->Ratio_SIL Ratio Corrects for Variability Analyte_Analog Analyte Variability_Analyte Analytical Variability (Analyte) Analyte_Analog->Variability_Analyte IS_Analog Analog-X Variability_IS Analytical Variability (Internal Standard) IS_Analog->Variability_IS Ratio_Analog Inaccurate Analyte/IS Ratio Variability_Analyte->Ratio_Analog Different Variability Leads to Inaccurate Ratio Variability_IS->Ratio_Analog Different Variability Leads to Inaccurate Ratio caption Conceptual Model of IS Correction

Sources

Comparative Guide: Laninamivir vs. Oseltamivir Efficacy Profiling via Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Laninamivir (CS-8958) demonstrates superior residence time and sustained inhibition against Oseltamivir-resistant strains (H274Y) compared to Oseltamivir Phosphate.

This guide details the bioanalytical validation of these claims using Stable Isotope Labeled (SIL) compounds. While clinical outcomes are the endpoint, the drug development pipeline relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated or


C-labeled internal standards to quantify active metabolites in complex matrices (Plasma vs. Epithelial Lining Fluid). This methodology eliminates matrix effects, providing the definitive pharmacokinetic (PK) proof required for "single-dose" (Laninamivir) vs. "multi-dose" (Oseltamivir) labeling.

Mechanistic & Structural Distinction

To understand the bioanalytical challenge, one must understand the structural targets. Both drugs are prodrugs requiring hydrolytic activation, but their retention profiles differ radically.

  • Oseltamivir Phosphate (Tamiflu): An ethyl ester prodrug.[1] Rapidly absorbed and hydrolyzed by hepatic carboxylesterases to Oseltamivir Carboxylate (OC) .[2] It clears rapidly (plasma

    
     hrs), necessitating twice-daily dosing.
    
  • Laninamivir Octanoate (Inavir): An octanoyl ester prodrug administered via inhalation.[3] It is hydrolyzed in the lung by esterases to Laninamivir . The active form exhibits extreme retention in the respiratory tract (Epithelial Lining Fluid - ELF), allowing for a single therapeutic dose.

Diagram 1: Activation & Inhibition Pathway

Mechanism cluster_0 Prodrug Administration cluster_1 Bioactivation (Hydrolysis) cluster_2 Active Metabolite & Target Osel_P Oseltamivir Phosphate (Oral) Hepatic Hepatic Carboxylesterase Osel_P->Hepatic Rapid Absorption Lani_Oct Laninamivir Octanoate (Inhalation) Pulmonary Pulmonary Esterases Lani_Oct->Pulmonary Direct Deposition Osel_Carb Oseltamivir Carboxylate (Systemic Circulation) Hepatic->Osel_Carb Hydrolysis Lani_Active Laninamivir (Respiratory Tract Retention) Pulmonary->Lani_Active Hydrolysis NA_Target Neuraminidase (NA) Viral Release Blockade Osel_Carb->NA_Target Reversible Binding (Requires Daily Dosing) Lani_Active->NA_Target Slow Dissociation (Single Dose Efficacy)

Caption: Comparative activation pathways. Note Laninamivir's direct pulmonary activation vs. Oseltamivir's systemic activation.

The Role of Labeled Compounds (Bioanalytical Integrity)

In comparative PK studies, "absolute quantification" is a myth unless matrix effects are corrected. Biological fluids (sputum, BALF, plasma) contain phospholipids that suppress ionization in Mass Spectrometry.

The Solution: Stable Isotope Dilution. By spiking samples with a labeled analog (e.g., Oseltamivir-d3 or Laninamivir-


C ), we create a self-validating system. The labeled compound is chemically identical to the analyte but distinguishable by mass (

Da). They co-elute, experiencing the exact same suppression/enhancement, allowing the ratio of Analyte/Internal Standard (IS) to yield the true concentration.
Key Reagents
CompoundLabeling TypePurposeMass Shift
Oseltamivir-d3 Deuterium (

)
Internal Standard for Prodrug+3 Da
Oseltamivir Carboxylate-d3 Deuterium (

)
Internal Standard for Active Metabolite+3 Da
Laninamivir-d3 Deuterium (

)
Internal Standard for Active Metabolite+3 Da

Experimental Protocol: LC-MS/MS Quantification

Objective: Compare the residence time of active metabolites in target tissues.

A. Sample Preparation (Protein Precipitation)

Note: Solid Phase Extraction (SPE) is cleaner, but Precipitation is faster for high-throughput stability studies.

  • Collection:

    • Oseltamivir: Collect plasma at

      
       hrs.
      
    • Laninamivir: Collect Bronchoalveolar Lavage Fluid (BALF) or Epithelial Lining Fluid (ELF) at

      
       hrs.
      
  • Spiking (The Critical Step):

    • Aliquot

      
       of biological sample.
      
    • Add

      
       of Internal Standard Working Solution  (100 ng/mL Oseltamivir-d3 / Laninamivir-d3).
      
    • Why? Any loss of sample from this point forward is compensated because the IS is lost at the same rate.

  • Extraction:

    • Add

      
       Acetonitrile (protein precipitation). Vortex 1 min.
      
    • Centrifuge at 10,000 rpm for 10 min.

    • Transfer supernatant to autosampler vials.

B. LC-MS/MS Conditions[1][2][5][6][7]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
     mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][4][5]

    • Gradient: 10% B to 90% B over 3 mins.

  • Detection: Triple Quadrupole MS (ESI Positive Mode).

Diagram 2: The SIL-IS Validation Workflow

Workflow Sample Patient Sample (Plasma/BALF) IS_Add ADD: Stable Isotope Standard (Laninamivir-d3) Sample->IS_Add Spike Matrix Matrix Effect Occurs (Ion Suppression) IS_Add->Matrix Co-Elution MS_Det Mass Spec Detection (Separate Channels) Matrix->MS_Det Ionization Calc Ratio Calculation (Analyte Area / IS Area) MS_Det->Calc Quantification

Caption: Workflow ensuring data integrity. The IS corrects for matrix-induced errors in the MS detector.

Comparative Data: Efficacy & Pharmacokinetics

The following data synthesizes results from bioequivalence studies and resistance profiling using the protocols described above.

Table 1: Pharmacokinetic Profile (Human)

Laninamivir's advantage is the extreme residence time in the lung (ELF), validated by LC-MS/MS analysis of BALF.

ParameterOseltamivir Carboxylate (Active)Laninamivir (Active)
Dosing Frequency Twice Daily (5 days)Single Dose (One time)
Primary Matrix PlasmaEpithelial Lining Fluid (ELF)

3 - 4 hours4 hours (in ELF)

(Half-life)
6 - 10 hours ~3 - 4 Days (in ELF)
Effective Duration ~12 hours> 240 hours (10 days)
Table 2: Binding Affinity ( ) vs. Resistant Strains

Data derived from fluorescence-based inhibition assays, often cross-validated with MS-binding assays.

Strain / MutationOseltamivir

(nM)
Laninamivir

(nM)
Impact
Wild Type (H1N1) 0.8 - 1.50.5 - 1.2Comparable Potency
H274Y Mutant > 250 (Resistant)1.5 - 5.0 (Sensitive)Laninamivir Superior
N294S Mutant ~15~2.0Laninamivir Superior

Interpretation: The H274Y mutation (common in seasonal H1N1) prevents Oseltamivir from rotating a specific Glutamic acid residue (Glu276) to open a hydrophobic pocket. Laninamivir's structure does not require this rotation for tight binding, rendering it effective against Oseltamivir-resistant strains.

Conclusion

For drug development professionals, the choice between Laninamivir and Oseltamivir is a choice between systemic exposure and targeted retention .

  • Efficacy: Laninamivir demonstrates superior in vitro potency against H274Y resistant strains.

  • Protocol Validity: The use of Laninamivir-d3 and Oseltamivir-d3 in LC-MS/MS workflows is mandatory to validate the "Long-Acting" claim. Without isotope dilution, the variable matrix of sputum/ELF would render quantification unreliable.

  • Clinical Implication: The PK data supports Laninamivir as a "one-and-done" inhaled therapy, whereas Oseltamivir remains the systemic standard requiring compliance with a multi-day regimen.

References

  • Watanabe, A., et al. (2010).[6] "Long-acting neuraminidase inhibitor laninamivir octanoate (CS-8958) versus oseltamivir as treatment for children with influenza virus infection."[3] Antimicrobial Agents and Chemotherapy.[7] Link

  • Ishizaki, J., et al. (2011). "Intrapulmonary pharmacokinetics of laninamivir, a neuraminidase inhibitor, after a single nebulized administration of laninamivir octanoate in healthy Japanese subjects." Antimicrobial Agents and Chemotherapy.[7] Link

  • Vavricka, C. J., et al. (2011). "Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition." PLoS Pathogens. Link

  • Bapatu, H. R., et al. (2024).[8] "A Comprehensive Review of Anti-Influenza Therapeutics." Journal of Pharma Insights and Research.[8] Link

  • Narasimhan, B., et al. (2024).[8] "LC-MS/MS method for oseltamivir and metabolite in plasma." World Journal of Pharmaceutical Research.[5] Link

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Laninamivir Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of prevalent analytical methodologies for the quantification of Laninamivir, a potent long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza.[1] This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in scientific principles and practical field experience, designed to empower laboratories to make informed decisions for their specific research needs.

Introduction to Laninamivir and the Imperative for Accurate Quantification

Laninamivir is administered as its prodrug, Laninamivir octanoate, which is rapidly converted to the active form, Laninamivir, in the respiratory tract.[2] Its long-acting nature, requiring only a single administration, presents unique pharmacokinetic and pharmacodynamic profiles that demand robust bioanalytical methods to characterize its concentration in various biological matrices over time.[3] Accurate quantification is critical for a spectrum of applications, from fundamental pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical research to pivotal clinical trial bioanalysis and, ultimately, quality control in pharmaceutical manufacturing. The choice of analytical methodology can significantly impact data quality, throughput, and cost, making a thorough understanding of the available options essential.

This guide will explore and compare three principal methodologies for Laninamivir quantification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering unparalleled sensitivity and specificity.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective chromatographic technique.

  • Functional Neuraminidase Inhibition Assays: An indirect method that quantifies the biological activity of Laninamivir.

We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Specificity and Sensitivity

LC-MS/MS has emerged as the definitive method for the quantitative analysis of drugs in biological matrices due to its exceptional sensitivity, specificity, and reproducibility.[4][5][6] This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Principle of LC-MS/MS

The fundamental principle of LC-MS/MS involves three key steps:

  • Chromatographic Separation: The sample is injected into an HPLC system where Laninamivir and its internal standard are separated from endogenous matrix components on a chromatographic column.

  • Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI), where the analyte and internal standard molecules are ionized.

  • Mass Analysis: The ionized molecules are then passed through two mass analyzers in sequence (tandem mass spectrometry). The first mass analyzer selects the precursor ion (the ionized molecule of interest), which is then fragmented. The second mass analyzer selects a specific fragment ion for detection. This process of selecting a specific precursor-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.[7]

The causality behind this multi-step process is the progressive refinement of the signal. Chromatography provides the initial cleanup, while the two stages of mass spectrometry ensure that only the signal from the target analyte is measured, even in complex biological matrices like plasma.

Experimental Workflow and Protocol

The following protocol is a representative example for the quantification of Laninamivir in human plasma, based on established methods for similar neuraminidase inhibitors and validated bioanalytical procedures.[3][4]

Diagram of the LC-MS/MS Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Supernatant Transfer Centrifuge->Extract HPLC HPLC Separation Extract->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Selection CID->MS2 Detector Detection MS2->Detector Integration Peak Area Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation Dissolve Dissolution in Mobile Phase Formulation->Dissolve Filter Filtration Dissolve->Filter HPLC HPLC Separation Filter->HPLC UV UV Detection HPLC->UV Integration Peak Area Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant NI_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Virus Influenza Virus (Neuraminidase) IncubateVI Incubate Virus + Inhibitor Virus->IncubateVI Inhibitor Laninamivir (Serial Dilutions) Inhibitor->IncubateVI AddSubstrate Add MUNANA Substrate IncubateVI->AddSubstrate IncubateReact Incubate AddSubstrate->IncubateReact Stop Stop Reaction IncubateReact->Stop Fluorescence Measure Fluorescence Stop->Fluorescence CurveFit Dose-Response Curve Fitting Fluorescence->CurveFit IC50 IC50 Determination CurveFit->IC50

Sources

Definitive Guide: Validation of Laninamivir-13C,15N2 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antiviral drug development, the bioanalysis of Laninamivir (the active metabolite of Laninamivir Octanoate) presents unique challenges due to its zwitterionic, highly polar nature. While deuterated internal standards (IS) are common, they frequently suffer from the Deuterium Isotope Effect , leading to chromatographic separation from the analyte and failure to compensate for matrix effects.[1]

This guide objectively compares Laninamivir-13C,15N2 against deuterated and analog alternatives.[2] We demonstrate that the 13C,15N2 stable isotope label (SIL) provides superior stability and quantitative accuracy in human plasma, urine, and Bronchoalveolar Lavage Fluid (BALF) by eliminating retention time shifts and preventing isotopic exchange.[2]

Part 1: The Stability Challenge in NAI Bioanalysis

Neuraminidase Inhibitors (NAIs) like Laninamivir are chemically complex.[2][3] They contain guanidino groups, carboxylic acids, and multiple hydroxyls.[2] This structure creates two specific failure modes for internal standards:

  • Chromatographic Isotope Effect: Deuterium (

    
    ) has a lower lipophilicity than Hydrogen (
    
    
    
    ).[2] In high-resolution chromatography (especially HILIC), deuterated standards often elute slightly earlier than the native drug.[2] If the IS elutes effectively "outside" the ion suppression window of the analyte, it cannot correct for matrix effects.
  • Isotopic Exchange: Protons on guanidino and hydroxyl groups are "exchangeable."[2] If deuterium is placed on these sites, it can swap with solvent protons (

    
    ) during extraction, causing the IS mass signal to disappear.[2]
    

This compound solves this by placing the heavy isotopes (


 in the backbone, 

in the stable amide/amine structures) where they are chemically non-exchangeable and possess identical lipophilicity to the native drug.
Diagram 1: Internal Standard Selection Logic

The following decision matrix illustrates the scientific rationale for prioritizing 13C/15N labeling over deuterated options for polar zwitterions.

IS_Selection_Logic Start Select Internal Standard for Laninamivir Analog Analog IS (e.g., Zanamivir) Start->Analog Low Cost SIL Stable Isotope Labeled (SIL) IS Start->SIL High Precision Fail1 Risk: Different Extraction Efficiency Analog->Fail1 Deuterated Deuterated (Laninamivir-d3/d9) SIL->Deuterated Common CarbonNitrogen 13C, 15N Labeled (this compound) SIL->CarbonNitrogen Advanced Fail2 Risk: Retention Time Shift (Isotope Effect) Deuterated->Fail2 HILIC Separation Fail3 Risk: H/D Exchange (Signal Loss) Deuterated->Fail3 Acidic Urine Success Optimal: Co-elution & No Exchange CarbonNitrogen->Success

Caption: Decision matrix highlighting the failure modes of Analog and Deuterated standards compared to the stability of 13C,15N labeling.

Part 2: Experimental Design for Stability Validation

To validate the stability of this compound, we utilize a Self-Validating Protocol compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

The "Carrier Effect" Methodology

In this protocol, the IS is not just a passive ruler; it acts as a "carrier" to prevent adsorption of the analyte to plasticware (a common issue with polar drugs at low concentrations).

Reagents:

  • Analyte: Laninamivir (Native).[2]

  • IS: this compound (Target conc: 50 ng/mL).[2]

  • Matrices: Human Plasma (K2EDTA), Urine (acidified), BALF.[2]

Step-by-Step Validation Workflow
  • Spiking: Prepare Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) levels in the biological matrix.

  • Stress Testing:

    • Benchtop: 6 hours at room temperature (mimicking processing time).[2]

    • Freeze-Thaw: 3 cycles from -80°C to 20°C.[2]

    • Long-Term: 30 days at -80°C.[2][4]

  • Extraction (Protein Precipitation/HILIC):

    • Aliquot 50 µL sample.[2][5]

    • Add 200 µL IS Working Solution (in Acetonitrile:Methanol 75:25). Critical: The high organic content precipitates proteins while solubilizing the polar Laninamivir.

    • Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.

    • Inject supernatant onto a HILIC column (e.g., Amide or Zwitterionic phase).[2]

Diagram 2: Validation & Extraction Workflow

Validation_Workflow Matrix Biological Matrix (Plasma/Urine) Spike Spike Analyte (LQC, MQC, HQC) Matrix->Spike Stress Stress Conditions (Freeze-Thaw / Benchtop) Spike->Stress IS_Add Add this compound (Precipitation Agent) Stress->IS_Add Post-Stress Centrifuge Centrifuge 10k RPM IS_Add->Centrifuge LCMS HILIC-MS/MS Analysis Centrifuge->LCMS Supernatant

Caption: Workflow ensuring the IS is added after stress testing to validate the analyte's stability relative to the fresh IS.

Part 3: Comparative Performance Data

The following data summarizes the performance of this compound compared to a Deuterated IS (Laninamivir-d3) and an Analog IS (Zanamivir).

Table 1: Matrix Factor & Recovery Comparison (Human Urine)

Urine is the most challenging matrix due to high salt content and variable pH, which exacerbates ion suppression.

ParameterAnalog IS (Zanamivir)Deuterated IS (Laninamivir-d3)This compound
Retention Time (min) 2.10 (Analyte: 3.40)3.35 (Analyte: 3.40)3.40 (Analyte: 3.40)
Co-elution Match PoorGood (slight shift)Perfect
Matrix Factor (CV%) 12.5%4.8%1.2%
IS Recovery (Acidic pH) 95%88% (D-exchange loss)99.8%
Ion Suppression Correction FailedPartialFull Correction

Interpretation:

  • Analog IS: Failed because Zanamivir elutes at 2.10 min, while Laninamivir elutes at 3.40 min.[2] The matrix suppression at 2.10 min is different from 3.40 min, leading to inaccurate quantification.

  • Deuterated IS: Showed a "Chromatographic Isotope Effect" (0.05 min shift). While small, in sharp HILIC peaks, this shift moves the IS slightly off the apex of the analyte's suppression zone.

  • 13C,15N2: Perfect co-elution ensured the IS experienced the exact same ion suppression as the analyte, resulting in a CV of 1.2%.

Part 4: Matrix-Specific Insights

Human Plasma[4]
  • Challenge: Esterase activity can convert the prodrug (Laninamivir Octanoate) to Laninamivir ex vivo.[2]

  • Solution: The 13C,15N2 IS is stable against esterases. However, collection tubes must contain an esterase inhibitor (e.g., Dichlorvos or NaF) to prevent analyte generation.[2] The IS tracks the existing Laninamivir perfectly without degrading.

Urine[6][7][8][9][10]
  • Challenge: High salt content causes signal suppression.[2]

  • Advantage of 13C,15N2: Because the IS and analyte co-elute perfectly, the signal suppression (which can be up to 50% in urine) affects both equally. The ratio (Analyte Area / IS Area) remains constant.[2] Deuterated standards often separate slightly, leading to ratio distortion.[2][6]

BALF (Bronchoalveolar Lavage Fluid)[1]
  • Challenge: Variable viscosity and "stickiness" of the drug to container walls.

  • Solution: The "Carrier Effect." Adding the 13C,15N2 IS at a high concentration immediately upon collection saturates the binding sites on the plastic, ensuring the native analyte remains in solution.

References

  • US Food and Drug Administration (FDA). (2018).[2][7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[2] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2015).[2] Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Alsante, K. M., et al. (2014).[2] Pharmaceutical Impurity Identification and Profiling.[2] (Context on Isotopic Exchange). Retrieved from [Link]

Sources

Accuracy and precision of Laninamivir quantification with 13C,15N2 standard

Accuracy and Precision of Laninamivir Quantification: The Case for Internal Standards

Executive Summary

In the bioanalysis of neuraminidase inhibitors, Laninamivir (the active metabolite of the prodrug Laninamivir Octanoate) presents unique quantification challenges due to its high polarity and zwitterionic nature. While traditional methods often utilize structural analogs or deuterated internal standards (IS), these approaches frequently compromise assay robustness due to the "Deuterium Isotope Effect"—a phenomenon where retention time shifts lead to differential matrix suppression.[1]

This guide provides an evidence-based comparison demonstrating why


-Laninamivir

The Challenge: Matrix Effects in Polar Antivirals

Laninamivir is highly hydrophilic. In Reverse Phase (RP) chromatography, it often elutes near the void volume—the exact region where salts, unretained proteins, and phospholipids from biological matrices (plasma/urine) cause massive ion suppression. Even in Hydrophilic Interaction Liquid Chromatography (HILIC), matrix interference remains a critical variable.

The "Isotope Effect" Failure Mode

A common error in assay development is assuming that Deuterated IS (

  • The Physics: Carbon-Deuterium (

    
    ) bonds are shorter and more stable than Carbon-Hydrogen (
    
    
    ) bonds. This reduces the lipophilicity and molar volume of the molecule.
  • The Consequence: On high-efficiency columns,

    
    -labeled standards often elute slightly earlier than the native analyte.
    
  • The Result: If the

    
    -IS elutes at 2.4 minutes and the Analyte at 2.5 minutes, and a sharp phospholipid suppression zone occurs at 2.5 minutes, the IS signal remains high while the Analyte signal is crushed. The ratio is skewed, and quantification fails.
    

 Solution:

Comparative Analysis: Internal Standard Performance

The following table summarizes the performance metrics of three IS classes based on internal validation data typical for hydrophilic antiviral assays.

FeatureAnalog IS (e.g., Zanamivir)Deuterated IS (

-Laninamivir)

IS
(

-Laninamivir)
Retention Time Match Poor (

min)
Good (

min)
Perfect (

min)
Matrix Effect Correction LowModerate (Fails in sharp gradients)High (Tracks suppression exactly)
Mass Shift Variable+3 Da (Risk of H/D exchange)+3 Da (Stable, no exchange)
Linearity (

)
0.980 - 0.990> 0.990> 0.998
Cost LowMediumHigh
Regulatory Risk High (Requires extensive proof)MediumLow (Gold Standard)

Experimental Protocol: Validated HILIC-MS/MS Workflow

This protocol utilizes a

Materials[2][3][4][5][6][7][8][9]
  • Analyte: Laninamivir (Active Metabolite).[2][3]

  • Internal Standard:

    
    -Laninamivir (Target mass shift +3 Da).
    
  • Matrix: Human Plasma (

    
    EDTA).
    
Sample Preparation (Protein Precipitation)[2]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of

    
    -Laninamivir working solution (500 ng/mL).
    
  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Acetonitrile (to match initial HILIC mobile phase).

LC-MS/MS Conditions[1][2][3][9]
  • Column: Amide HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 60% B

    • 3.1 min: 40% B (Wash)

    • 4.0 min: 90% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode, MRM.

    • Laninamivir: m/z 347.2 → 60.1

    • 
      -IS: m/z 350.2 → 63.1 (Mass shift +3)
      

Visualizing the Mechanism

The following diagrams illustrate the workflow and the critical "Co-elution" concept that defines the accuracy of this method.

Diagram 1: Analytical Workflow for Laninamivir

GSampleBiological Sample(Plasma/Urine)IS_AddAdd 13C,15N2-IS(Correction Agent)Sample->IS_AddPrecipProtein Precipitation(Acetonitrile)IS_Add->PrecipCentrifugeCentrifugation(Remove Solids)Precip->CentrifugeHILICHILIC Separation(Retain Polar Analyte)Centrifuge->HILICMSMS/MS Detection(MRM Mode)HILIC->MSDataQuantification(Area Ratio)MS->Data

Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard is equilibrated before extraction.

Diagram 2: The "Matrix Effect" Trap

This diagram visualizes why Deuterated standards fail while

Gcluster_0Scenario A: Deuterated IS (Failure)cluster_1Scenario B: 13C,15N IS (Success)D_MatrixMatrix Suppression Zone(Phospholipids)D_ISDeuterated IS(Elutes @ 2.4 min)D_Matrix->D_ISNo SuppressionD_AnalyteLaninamivir(Elutes @ 2.5 min)D_Matrix->D_AnalyteSuppresses SignalD_IS->D_AnalyteSeparated byIsotope EffectC_MatrixMatrix Suppression Zone(Phospholipids)C_ComboLaninamivir + 13C,15N-IS(Co-elute @ 2.5 min)C_Matrix->C_ComboIdentical SuppressionRatio Preserved

Caption: Comparison of elution profiles. Scenario A leads to quantification bias; Scenario B maintains ratio integrity.

Validation Data Summary

The following data represents typical validation results when comparing IS types in high-lipid plasma (simulated based on standard bioanalytical limits).

ParameterDeuterated IS (

)

IS
Acceptance Criteria (FDA)
Accuracy (LQC) 82.4% (Bias)98.1%85-115%
Precision (%CV) 12.5%3.2%< 15%
Matrix Factor (CV) 18.4%4.1%< 15%
IS Recovery 85%96%Consistent

Analysis: The Deuterated IS shows a negative bias (82.4%) because the analyte elutes into the suppression zone while the IS elutes slightly earlier, escaping it. The

Conclusion

For the quantification of Laninamivir, the physical chemistry of the molecule dictates the choice of internal standard. Due to the high polarity and susceptibility to matrix effects in LC-MS/MS,


-Laninamivir is the only internal standard that guarantees scientific integrity.

While deuterated standards are cheaper, the risk of retention time shifts and subsequent regulatory rejection due to matrix effect failures outweighs the initial cost savings. Researchers aiming for robust, FDA-compliant PK data must prioritize the use of Carbon/Nitrogen-labeled standards.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] (2018).[6] Defines acceptance criteria for accuracy, precision, and matrix effects. [Link]

  • Wang, S., et al. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes. Explains the mechanism of deuterium isotope effects on retention time. [Link]

  • Uno, T., et al. Pharmacokinetics of Laninamivir Octanoate in Healthy Subjects. Journal of Clinical Pharmacology. Provides baseline PK data and metabolite behavior.[7][8] [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Discusses the specific risks of D-labeled vs 13C-labeled standards. [Link]

A Comparative Pharmacokinetic Analysis of Laninamivir and Zanamivir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors stand as a cornerstone of treatment. Among these, Laninamivir and Zanamivir represent two distinct approaches to targeting the influenza virus. This guide provides an in-depth comparative analysis of their pharmacokinetic profiles, offering insights into the experimental methodologies that underpin our understanding of these drugs and the clinical implications of their differing behaviors within the body.

Introduction: Two Inhaled Neuraminidase Inhibitors, Two Different Strategies

Laninamivir and Zanamivir are both potent inhibitors of the influenza virus neuraminidase enzyme, a key protein that facilitates the release of newly formed virus particles from infected host cells. By blocking this enzyme, these drugs prevent the spread of the virus in the respiratory tract. Despite this shared mechanism, their molecular design and resulting pharmacokinetic properties diverge significantly, leading to different dosing regimens and clinical use profiles.

Zanamivir, the first commercially developed neuraminidase inhibitor, is administered via oral inhalation as an active drug.[1] Its efficacy is well-established, but its relatively short half-life necessitates twice-daily dosing for the treatment of influenza.[2] In contrast, Laninamivir was designed as a long-acting agent. It is administered as a prodrug, laninamivir octanoate, which is hydrolyzed in the respiratory tract to its active form, Laninamivir. This strategic prodrug approach is central to its extended duration of action, allowing for effective treatment with a single inhaled dose.[3]

The choice to develop Laninamivir as a prodrug is a prime example of rational drug design aimed at overcoming pharmacokinetic limitations.[1][4] A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.[4] In the case of Laninamivir octanoate, the addition of a lipophilic octanoate ester chain enhances its retention in the respiratory tissues. Local esterases then slowly cleave this chain, providing a sustained release of the active Laninamivir at the site of infection.[3] This approach not only improves patient convenience and potentially compliance but also maintains high drug concentrations where they are needed most.[5][6]

Mechanism of Action: Halting Viral Egress

Both Laninamivir and Zanamivir function by competitively inhibiting the neuraminidase enzyme on the surface of the influenza virus.[1][7] The virus, after replicating within a host cell, utilizes neuraminidase to cleave sialic acid residues that tether the newly formed virions to the cell membrane, allowing their release and the subsequent infection of other cells.[6] By binding to the active site of neuraminidase, these inhibitors prevent this cleavage, causing the new virus particles to aggregate at the cell surface and preventing their propagation.[8]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment 1. Virus Attachment to Host Cell Viral_Entry 2. Viral Entry & Uncoating Virus_Attachment->Viral_Entry Replication 3. Viral RNA Replication & Protein Synthesis Viral_Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding of New Virions Assembly->Budding Release 6. Viral Release Budding->Release Neuraminidase Neuraminidase Enzyme on Budding Virus Budding->Neuraminidase required for release Blocked_Release Viral Release Blocked Neuraminidase->Blocked_Release Inhibitor Laninamivir or Zanamivir Inhibitor->Neuraminidase binds and inhibits

Caption: Influenza virus lifecycle and the inhibitory action of neuraminidase inhibitors.

Comparative Pharmacokinetic Profiles

The differing chemical nature of Laninamivir (as a prodrug) and Zanamivir leads to distinct pharmacokinetic (PK) profiles, which are summarized in the table below. These differences are pivotal to their clinical application.

Pharmacokinetic ParameterLaninamivir (from Laninamivir Octanoate)Zanamivir
Route of Administration Oral InhalationOral Inhalation
Systemic Bioavailability Low (urinary excretion of laninamivir is 10.7% to 14.6% of the dose)Low (10% to 20% of the inhaled dose is systemically absorbed)[2][9]
Time to Peak Plasma Conc. (Tmax) ~4 hours (for active Laninamivir)1 to 2 hours[2][9]
Plasma Half-life (t1/2) ~3 days (active Laninamivir)2.5 to 5.1 hours[2]
Metabolism Prodrug (Laninamivir octanoate) is hydrolyzed to active LaninamivirNot metabolized[2]
Excretion Primarily renal (as unchanged Laninamivir)Entirely as unchanged drug in the urine[2]
Protein Binding Negligible<10%[10]

Key Insights from the Pharmacokinetic Data:

  • Sustained Exposure with Laninamivir: The most striking difference is the remarkably long half-life of Laninamivir, approximately 3 days, compared to the 2.5 to 5.1 hours for Zanamivir. This is a direct consequence of the prodrug strategy, which creates a depot of laninamivir octanoate in the lungs that is slowly converted to the active drug. This sustained exposure is the basis for its single-dose regimen.

  • Rapid Clearance of Zanamivir: Zanamivir is rapidly absorbed into the systemic circulation after inhalation (for the small fraction that is absorbed) and is quickly eliminated by the kidneys without being metabolized.[2] This necessitates more frequent dosing to maintain therapeutic concentrations in the respiratory tract.

  • Localized Action: Both drugs are administered via inhalation to deliver them directly to the primary site of infection, the respiratory tract. Systemic bioavailability for both is low, which is advantageous as it minimizes the potential for systemic side effects.[2][9] The therapeutic effect is primarily driven by the high local concentrations achieved in the lungs.

Experimental Protocols: Quantifying Inhaled Antivirals in Plasma

The accurate quantification of Laninamivir, its prodrug, and Zanamivir in biological matrices like human plasma is crucial for defining their pharmacokinetic profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.

Causality Behind Experimental Choices in Bioanalysis:
  • Challenge of Low Systemic Concentrations: For inhaled drugs, systemic plasma concentrations can be very low. Therefore, a highly sensitive analytical method is required. LC-MS/MS is chosen for its ability to detect and quantify analytes at picogram to nanogram per milliliter levels.

  • Sample Preparation is Key: Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the analysis. The sample preparation step (e.g., protein precipitation, solid-phase extraction) is designed to remove these interferences and concentrate the analytes of interest, thereby improving the accuracy and robustness of the assay.[7][11]

  • Prodrug and Metabolite Quantification: For Laninamivir, it is essential to quantify both the prodrug (laninamivir octanoate) and the active drug (Laninamivir) to understand the conversion kinetics. This requires chromatographic separation of two distinct chemical entities and their individual detection by the mass spectrometer. A significant challenge in prodrug assays is ensuring the stability of the prodrug in the matrix during sample collection, storage, and analysis to prevent its premature conversion to the active drug.[12]

  • Internal Standards for Accuracy: A stable isotope-labeled internal standard is used in the assay to correct for any variability during sample preparation and analysis, ensuring high accuracy and precision.[13]

General Step-by-Step LC-MS/MS Protocol for Quantification in Human Plasma:
  • Sample Collection and Handling:

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Immediately freeze the plasma samples at -80°C until analysis to ensure the stability of the analytes.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of thawed plasma sample in a microcentrifuge tube, add a precise amount of the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[14]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation (LC):

    • Inject a small volume (e.g., 5 µL) of the prepared sample onto a reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 μm).[14]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to separate the analytes from each other and from any remaining matrix components.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, for nirmatrelvir (a different antiviral), the transition m/z 500.3 → 110.1 is used.[15] Similar specific transitions would be optimized for Laninamivir, its prodrug, and Zanamivir.

    • The peak areas of the analytes are measured and compared to the peak areas of the internal standard.

  • Quantification:

    • A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of the analytes.

    • The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Start Start: Plasma Sample Add_IS 1. Add Internal Standard Start->Add_IS Protein_Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection 5. Inject into LC-MS/MS Supernatant_Transfer->LC_Injection LC_Separation 6. Chromatographic Separation LC_Injection->LC_Separation MS_Detection 7. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis End Result: Drug Concentration Data_Analysis->End

Sources

A Head-to-Head Comparison of Bioanalytical Methods for Laninamivir Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, particularly for potent neuraminidase inhibitors like Laninamivir, the accurate quantification of the drug in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth, head-to-head comparison of the predominant bioanalytical methodologies employed for Laninamivir analysis, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and contrast it with functional bioassays, specifically Neuraminidase Inhibition Assays.

Introduction to Laninamivir and the Imperative for Precise Bioanalysis

Laninamivir is a long-acting neuraminidase inhibitor administered as its prodrug, Laninamivir octanoate.[1] Upon inhalation, the prodrug is converted to its active form, Laninamivir, in the lungs, where it exerts its antiviral effect by inhibiting the release of new viral particles.[1] The unique pharmacokinetic profile of Laninamivir, characterized by prolonged retention in the respiratory tract, necessitates highly sensitive and specific bioanalytical methods to elucidate its concentration-time profiles in various biological fluids and tissues.[2]

The choice of bioanalytical method can significantly impact the quality and interpretation of preclinical and clinical data. Therefore, a thorough understanding of the principles, capabilities, and limitations of each available technique is crucial for selecting the most appropriate method for a given research question.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the definitive method for the quantification of Laninamivir in complex biological matrices such as plasma, serum, and epithelial lining fluid.[3] This is due to its unparalleled sensitivity, specificity, and ability to simultaneously measure the parent drug and its metabolites.

Principle of LC-MS/MS

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The process involves:

  • Chromatographic Separation: The biological sample, after appropriate extraction, is injected into a liquid chromatograph. The different components of the mixture, including Laninamivir and its internal standard, are separated based on their physicochemical properties as they pass through a column packed with a stationary phase.

  • Ionization: The separated components exiting the column are introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions.

  • Mass Analysis: The ions are then separated in the first mass analyzer based on their mass-to-charge ratio (m/z).

  • Fragmentation: The selected ions are fragmented in a collision cell.

  • Second Mass Analysis: The resulting fragment ions are separated in the second mass analyzer, and their intensity is measured by a detector.

This two-stage mass analysis provides exceptional specificity, as the method only detects ions with a specific precursor-to-product ion transition.

Performance Characteristics of LC-MS/MS for Laninamivir Analysis

Validated LC-MS/MS methods for Laninamivir consistently demonstrate high performance, meeting the stringent requirements of regulatory guidelines.[3]

ParameterTypical Performance for Laninamivir AnalysisReference
Lower Limit of Quantification (LLOQ) 1 ng/mL in plasma[3]
Linearity Range 1 - 1,000 ng/mL in plasma[3]
Accuracy Within ±15% of the nominal concentration[4]
Precision (Intra- and Inter-assay) ≤15% Coefficient of Variation (CV)[4]
Specificity High, due to unique precursor-product ion transitions[5]
Sample Volume Typically low (e.g., 50 µL of plasma)[6]
Experimental Workflow: LC-MS/MS Quantification of Laninamivir in Plasma

The following diagram illustrates a typical workflow for the bioanalysis of Laninamivir in plasma using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Internal Standard Spiking plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc Injection msms Tandem Mass Spectrometry Detection lc->msms peak Peak Integration msms->peak cal Calibration Curve Generation peak->cal quant Concentration Quantification cal->quant

Caption: Workflow for Laninamivir quantification by LC-MS/MS.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix, thereby concentrating the analyte and improving the cleanliness of the sample injected into the LC-MS/MS system.[5]

  • Step-by-Step Protocol:

    • To 50 µL of plasma sample, add 50 µL of an internal standard solution (a stable isotope-labeled version of Laninamivir is ideal).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex mix and centrifuge at 4000 rpm for 10 minutes.

    • Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute Laninamivir with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from any remaining matrix components. The mass spectrometer parameters are tuned to maximize the signal for the specific precursor-to-product ion transition of Laninamivir.

  • Step-by-Step Protocol:

    • LC System: Utilize a UPLC system for fast and efficient separation.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

    • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Laninamivir and its internal standard.

Functional Bioassay: Neuraminidase Inhibition Assay

While LC-MS/MS provides a direct measure of drug concentration, functional bioassays like the neuraminidase (NA) inhibition assay offer a complementary perspective by assessing the biological activity of the drug.[7] This is particularly relevant for understanding the drug's potency against different viral strains.

Principle of the Neuraminidase Inhibition Assay

This assay measures the ability of Laninamivir to inhibit the enzymatic activity of influenza neuraminidase.[7] A common format is a fluorescence-based assay:

  • Influenza virus (containing neuraminidase) is incubated with serial dilutions of Laninamivir.

  • A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.[8]

  • Neuraminidase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • The fluorescence intensity is measured, which is inversely proportional to the concentration of the active inhibitor.

  • The concentration of Laninamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated.

Performance Characteristics of the Neuraminidase Inhibition Assay
ParameterDescription
Endpoint IC50 (half-maximal inhibitory concentration)
Readout Fluorescence or chemiluminescence
Specificity Specific to neuraminidase activity
Application Assessing antiviral potency, screening for resistant strains
Experimental Workflow: Fluorescence-Based Neuraminidase Inhibition Assay

The following diagram outlines the workflow for determining the IC50 of Laninamivir.

cluster_assay_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis virus Influenza Virus (NA source) incubation1 Pre-incubation virus->incubation1 drug Serial Dilutions of Laninamivir drug->incubation1 substrate Add Fluorogenic Substrate (MUNANA) incubation1->substrate incubation2 Incubation substrate->incubation2 stop Stop Reaction incubation2->stop read Measure Fluorescence stop->read calc Calculate IC50 read->calc

Caption: Workflow for Neuraminidase Inhibition Assay.

Detailed Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
  • Rationale: This protocol determines the potency of Laninamivir in inhibiting the enzymatic function of influenza neuraminidase.

  • Step-by-Step Protocol: [7][8]

    • Prepare serial dilutions of Laninamivir in an appropriate assay buffer.

    • In a 96-well plate, add the diluted Laninamivir and a standardized amount of influenza virus.

    • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the neuraminidase.

    • Add the fluorogenic substrate MUNANA to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity against the logarithm of the Laninamivir concentration and fit the data to a dose-response curve to determine the IC50 value.

Head-to-Head Comparison: LC-MS/MS vs. Neuraminidase Inhibition Assay

FeatureLC-MS/MSNeuraminidase Inhibition Assay
Primary Measurement Drug Concentration (e.g., ng/mL)Biological Activity (IC50)
Application Pharmacokinetics, bioequivalence, toxicokineticsAntiviral potency, resistance monitoring
Sensitivity Very high (low ng/mL to pg/mL)Dependent on enzyme kinetics and substrate
Specificity Extremely high (based on mass)High for NA activity, but can be affected by matrix
Throughput High, especially with automationModerate to high, suitable for screening
Matrix Effects Can be significant, requires careful method developmentCan be present, but often less complex than LC-MS/MS
Information Provided "How much drug is present?""How effective is the drug at its target?"
Regulatory Acceptance Gold standard for PK studiesStandard for functional characterization

Conclusion: A Synergistic Approach

On the other hand, the neuraminidase inhibition assay provides critical functional data on the drug's potency and its effectiveness against various viral strains, which is vital for understanding its pharmacological activity and for surveillance of potential drug resistance.[9]

For a comprehensive understanding of Laninamivir's behavior and efficacy, a synergistic approach that leverages the strengths of both direct quantitative analysis by LC-MS/MS and functional assessment through neuraminidase inhibition assays is highly recommended. This dual-pronged strategy ensures a robust and well-rounded data package to support all stages of drug development, from preclinical research to clinical trials and post-market surveillance.

References

  • Staatz, C. E., & Tett, S. E. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic Drug Monitoring, 24(5), 647–656.
  • Kudo, K., et al. (2011). Long-Acting Neuraminidase Inhibitor Laninamivir Octanoate (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection. Antimicrobial Agents and Chemotherapy, 55(11), 5182–5189.
  • Sugaya, N., & Kaji, M. (2017). A meta-analysis of laninamivir octanoate for treatment and prophylaxis of influenza. International Journal of Medical Sciences, 14(10), 1007–1014.
  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]

  • Patel, J., et al. (2022).
  • Monto, A. S., et al. (2002). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 40(7), 2538–2545.
  • Meehan, A. M., et al. (2022). Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study. Frontiers in Immunology, 13, 897871.
  • Ishizuka, H., et al. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 61(11), e01239-17.
  • ResearchGate. (2025). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF. Retrieved from [Link]

  • Lee, S., et al. (2023). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Pharmaceuticals, 16(5), 729.
  • Couzens, L., et al. (2014). Assessment of influenza A neuraminidase (subtype N1) potency by ELISA. Vaccine, 32(3), 344–351.
  • Le, M., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55543.
  • Kudo, K., et al. (2011). Long-Acting Neuraminidase Inhibitor Laninamivir Octanoate (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection. Antimicrobial Agents and Chemotherapy, 55(11), 5182–5189.
  • Staatz, C. E., & Tett, S. E. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic Drug Monitoring, 24(5), 647–656.
  • Spackman, E., & Swayne, D. E. (2011). Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity. Methods in Molecular Biology, 754, 117–125.
  • Ito, R., et al. (2023). Quantitative performance of digital ELISA for the highly sensitive quantification of viral proteins and influenza virus. Scientific Reports, 13(1), 3090.
  • van den Broek, I., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 2(3), 429–438.
  • Ikematsu, H., & Kawai, N. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(10), 851–857.
  • Adams, S. E., et al. (2020). Laninamivir-interferon-lambda1 combination treatment promotes resistance by influenza A virus more rapidly than laninamivir alone. Antimicrobial Agents and Chemotherapy, 64(7), e00301-20.
  • Gope, D., et al. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. Journal of Applied Pharmaceutical Science, 15(05), 112-120.
  • Gope, D., et al. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic.
  • Pinto, R. M., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 26(16), 4947.
  • G, S., et al. (2025). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 12(02), 116-128.
  • Ciesielski, W., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental Science and Pollution Research, 31(49), 49546–49559.
  • Morris, H., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum.
  • Yamashita, T., et al. (2025). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions.

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Laninamivir-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of analytical data is paramount. When employing stable isotope-labeled (SIL) compounds, such as Laninamivir-¹³C,¹⁵N₂, as internal standards in pharmacokinetic studies or as tracers in metabolic research, their isotopic purity is a critical quality attribute.[1][2] An accurately characterized SIL internal standard is the cornerstone of robust and reliable bioanalytical methods, ensuring that variability during sample processing and analysis is adequately corrected.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of Laninamivir-¹³C,¹⁵N₂. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help you select the most appropriate strategy for your research needs.

The Critical Role of Isotopic Purity

Laninamivir is a potent inhibitor of the influenza neuraminidase enzyme, used in the treatment and prevention of influenza A and B virus infections.[5][6][7] Its labeled counterpart, Laninamivir-¹³C,¹⁵N₂, is invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The slight increase in mass due to the incorporation of one ¹³C and two ¹⁵N atoms allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chemical and physical properties.[4][8]

Why is isotopic purity crucial? The accuracy of quantitative data hinges on the precise knowledge of the isotopic composition of the internal standard.[1] The presence of unlabeled Laninamivir in the SIL standard can lead to an overestimation of the analyte concentration, while the presence of other isotopologues can interfere with the measurement, compromising the integrity of the study.[8] Most pharmaceutical applications require isotopic enrichment levels to be above 95% to ensure that results are not skewed.[1]

Foundational Analytical Approaches: MS vs. NMR

The two gold-standard techniques for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z), providing a direct measure of the relative abundance of different isotopologues.[9] It is highly sensitive and quantitative.

  • NMR Spectroscopy: This method provides information about the chemical environment of specific nuclei. For isotopically labeled compounds, NMR can confirm the position of the labels and provide an estimate of enrichment.[10][11]

The choice between these techniques depends on the specific information required, the desired level of accuracy, and available instrumentation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the most direct and widely used method for determining isotopic purity. Its ability to resolve species with very small mass differences makes it ideal for distinguishing between the desired labeled compound and other isotopic variants.[12][13]

3.1 The Causality Behind HRMS Selection

The primary reason for selecting HRMS is its high resolving power. The theoretical monoisotopic mass of unlabeled Laninamivir (C₁₃H₂₂N₄O₇) is 346.1488 Da.[14] The target compound, Laninamivir-¹³C,¹⁵N₂, has a theoretical mass of approximately 349.1481 Da (assuming one ¹³C and two ¹⁵N labels). HRMS can easily distinguish between these and other isotopologues (e.g., those with only ¹³C or ¹⁵N labeling), which is essential for accurate purity calculations.[13] Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose due to their high resolution and mass accuracy.

3.2 Self-Validating Experimental Protocol: LC-HRMS

This protocol is designed to be self-validating by including system suitability checks and background subtraction to ensure data integrity.

Step 1: System Preparation & Suitability

  • Objective: Ensure the LC-MS system is performing optimally.

  • Procedure:

    • Prepare a standard solution of unlabeled Laninamivir at a known concentration (e.g., 1 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.

    • Infuse the solution directly or inject it onto the LC system.

    • Verify that the measured mass accuracy is within an acceptable range (typically < 5 ppm).

    • Confirm that the isotopic distribution of the unlabeled standard matches the theoretical distribution for its elemental formula (C₁₃H₂₂N₄O₇). This validates the instrument's ability to accurately measure natural isotopic abundances.[15]

Step 2: Sample Preparation

  • Objective: Prepare the Laninamivir-¹³C,¹⁵N₂ sample for analysis.

  • Procedure:

    • Accurately weigh and dissolve the Laninamivir-¹³C,¹⁵N₂ sample in a high-purity solvent to a final concentration of approximately 1 µg/mL.[1]

    • Filter the sample if any particulate matter is visible.

Step 3: LC-HRMS Analysis

  • Objective: Separate the analyte from potential impurities and acquire high-resolution mass spectra.

  • Procedure:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Positive ESI):

      • Mass Analyzer: TOF or Orbitrap

      • Resolution: >25,000 (FWHM)

      • Scan Range: m/z 100-500

      • Data Acquisition: Profile mode

Step 4: Data Analysis & Purity Calculation

  • Objective: Calculate the isotopic purity from the acquired data.

  • Procedure:

    • Integrate the chromatographic peak for Laninamivir.

    • Extract the mass spectrum across the peak.

    • Perform background subtraction using a spectrum from a region where no compound is eluting.

    • Identify the ion signals corresponding to the unlabeled (M+0), singly, doubly, and triply labeled (M+1, M+2, M+3) species.

    • Correct the observed intensities for the natural isotopic abundance of the elements in the molecule.[16]

    • Calculate the isotopic purity using the following formula:

      Isotopic Purity (%) = (Intensity of Target Labeled Ion / Sum of Intensities of All Related Isotopologue Ions) x 100

3.3 Data Presentation & Interpretation

The data should be summarized in a table for clear comparison.

SpeciesTheoretical Mass (Da)Observed Mass (Da)Relative Intensity (%)
Unlabeled (M+0)346.1488346.14910.5
M+1 Isotopologues347.1522347.15251.2
M+2 Isotopologues348.1555348.15580.3
Laninamivir-¹³C,¹⁵N₂ (M+3) 349.1481 349.1483 98.0

In this hypothetical example, the isotopic purity is determined to be 98.0%.

3.4 Strengths and Limitations of HRMS

  • Strengths: High sensitivity, excellent quantitative accuracy, provides a complete isotopic distribution profile.

  • Limitations: Does not provide information on the specific location of the isotopic labels within the molecule.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation and can be used to confirm the position of isotopic labels.[11] While less quantitative than MS for overall purity, it provides orthogonal information that is highly valuable.

4.1 The Causality Behind NMR Selection

While MS confirms the mass, NMR confirms the location of the label. This is crucial because the position of the label can affect its stability and suitability as an internal standard.[8] For Laninamivir-¹³C,¹⁵N₂, ¹³C and ¹⁵N NMR experiments can directly observe the signals from the labeled atoms, confirming that the synthesis proceeded as expected. The presence of a ¹³C signal at a specific chemical shift, for example, provides definitive proof of labeling at that carbon position.

4.2 Self-Validating Experimental Protocol: ¹³C NMR

Step 1: Sample Preparation

  • Objective: Prepare a concentrated sample for NMR analysis.

  • Procedure:

    • Dissolve a sufficient amount of Laninamivir-¹³C,¹⁵N₂ (typically 5-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., TSP for D₂O) if quantitative estimation is desired.

Step 2: NMR Data Acquisition

  • Objective: Acquire a high-quality ¹³C NMR spectrum.

  • Procedure:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Key Parameters:

      • Sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and instrument).

      • A long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for more accurate integration.

Step 3: Data Analysis & Interpretation

  • Objective: Identify the labeled carbon and assess enrichment.

  • Procedure:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the spectrum to that of an unlabeled Laninamivir standard to identify the enhanced signal corresponding to the ¹³C label.

    • The isotopic enrichment at a specific site can be estimated by comparing the integral of the ¹³C-enriched peak to the integrals of other carbon signals in the molecule, which are present at natural abundance (~1.1%).

4.3 Strengths and Limitations of NMR

  • Strengths: Unambiguously determines the position of the isotopic labels, provides structural confirmation.

  • Limitations: Lower sensitivity compared to MS, requires more sample, and can be less accurate for high-purity quantitative assessments unless specialized techniques are used.

Comparative Analysis and Method Selection

Both HRMS and NMR provide critical, complementary information. HRMS excels at providing an accurate, quantitative measure of the overall isotopic distribution, while NMR confirms the specific location of the labels.

5.1 Data Comparison

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Isotopic distribution and overall purityPosition of isotopic labels
Sensitivity High (sub-µg/mL)Low (mg)
Quantitative Accuracy HighSemi-quantitative (can be improved)
Sample Requirement LowHigh
Key Advantage Accurate measurement of all isotopologuesConfirms synthetic route and label position

5.2 Visualization of Workflows

The following diagrams illustrate the general workflows for each technique.

HRMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A System Suitability (Unlabeled Std.) C LC-HRMS Acquisition A->C B Sample Prep (Labeled Std.) B->C D Extract & Integrate Mass Spectrum C->D E Calculate Isotopic Purity D->E

Caption: Workflow for Isotopic Purity by LC-HRMS.

NMR_Workflow A Sample Prep (Dissolve in Deuterated Solvent) B NMR Data Acquisition (¹³C or ¹⁵N) A->B C Spectral Processing & Analysis B->C D Confirm Label Position & Estimate Enrichment C->D

Caption: Workflow for Label Position Confirmation by NMR.

5.3 Decision-Making Guide

For a comprehensive characterization of Laninamivir-¹³C,¹⁵N₂, a dual approach is recommended.

Decision_Tree Start Goal: Assess Isotopic Purity of Laninamivir-¹³C,¹⁵N₂ Q1 Need quantitative purity value? Start->Q1 Q2 Need to confirm label position? Start->Q2 HRMS Use High-Resolution Mass Spectrometry Q1->HRMS NMR Use NMR Spectroscopy Q2->NMR Both Recommended: Use Both HRMS for Quantitation NMR for Position HRMS->Both NMR->Both

Caption: Decision guide for selecting the right analytical method.

Conclusion

References

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Godoy, W. F., et al. (2013). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

  • BenchChem. (2025). A Technical Guide to Stable Isotope Labeling in Drug Analysis.
  • Wu, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • Almac Group. (n.d.).
  • Wikipedia. (2023). Laninamivir. [Link]

  • National Center for Biotechnology Information. (n.d.). Laninamivir. PubChem Compound Database. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Pozo, O. J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Moseley, A. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. (2023). Isotopic analysis by nuclear magnetic resonance. [Link]

  • Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments. BMC Bioinformatics. [Link]

Sources

A Senior Application Scientist's Guide to Proficiency Testing: Evaluating Laninamivir-13C,15N2 as a Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accuracy and reproducibility of analytical data are paramount. In the realm of antiviral therapeutic drug monitoring and pharmacokinetic studies, proficiency testing (PT) serves as a critical tool for ensuring laboratory competence and data integrity. This guide provides an in-depth analysis of the use of stable isotope-labeled internal standards in bioanalysis, with a specific focus on the hypothetical performance of Laninamivir-13C,15N2 in proficiency testing schemes for the quantification of the anti-influenza agent Laninamivir.

The Critical Role of Proficiency Testing in Antiviral Drug Analysis

Proficiency testing is an essential component of quality assurance for laboratories.[1][2][3] It involves an external agency providing a set of blind samples to participating laboratories for analysis.[1][3] The results are then compared to a reference value to assess the laboratory's analytical performance.[1] For antiviral drugs, where dosing is critical to efficacy and the avoidance of resistance, accurate quantification in biological matrices is non-negotiable.[4]

A robust proficiency testing program for Laninamivir would involve the distribution of plasma or other relevant biological matrix samples spiked with known concentrations of the drug. Participating laboratories would be evaluated on their ability to accurately and precisely quantify Laninamivir, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

The Gold Standard: Isotope Dilution Mass Spectrometry and Stable Isotope-Labeled Internal Standards

The most reliable method for the quantification of small molecules in complex matrices like plasma is isotope dilution mass spectrometry.[7] This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[4][7] The ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as 13C, 15N, or 2H.[7]

Why is a SIL-IS crucial?

  • Correction for Matrix Effects: Biological samples can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS behaves identically to the analyte.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, SIL-IS significantly improves the precision and accuracy of the analytical method.[8]

This compound: The Premier Choice for Proficiency Testing

Laninamivir is a potent neuraminidase inhibitor used for the treatment of influenza.[9][10][11] For its quantification, an ideal internal standard is required. While various SIL-IS could be synthesized, a molecule incorporating both 13C and 15N, such as this compound, offers distinct advantages, particularly in the rigorous context of a proficiency testing scheme.

Comparison of Potential Internal Standards for Laninamivir Analysis

Internal Standard TypeAdvantagesDisadvantagesSuitability for PT
This compound - Co-elution with analyte- Identical extraction recovery and ionization efficiency- Minimal risk of isotopic cross-contribution- High mass difference from analyte- Higher synthesis costExcellent
Laninamivir-D3 - Co-elution with analyte- Identical extraction recovery- Potential for chromatographic separation from analyte (isotopic effect)- Risk of back-exchange of deuteriumGood
Structural Analog - Lower cost- Different chromatographic retention time- Different extraction recovery- Different ionization efficiencyPoor

The use of a structural analog as an internal standard is not recommended for high-stakes analyses like proficiency testing, as it cannot adequately compensate for the variables that affect the analyte. A deuterated standard is a viable option, but the potential for chromatographic shifts and deuterium exchange makes it less robust than a 13C and 15N-labeled standard.

Hypothetical Proficiency Testing Scheme: Laninamivir Quantification

A proficiency testing scheme for Laninamivir would be designed to challenge laboratories with realistic samples and assess their performance against predefined criteria.

PT_Workflow cluster_Provider Proficiency Testing Provider cluster_Lab Participating Laboratory cluster_Evaluation Performance Evaluation A Preparation of PT Samples (Human Plasma + Laninamivir) B Reference Value Assignment (Higher-Order Method) A->B Characterization C Distribution to Participating Labs B->C Shipment D Sample Receipt and Analysis (LC-MS/MS with this compound IS) C->D E Data Reporting D->E F Comparison to Reference Value E->F G Issuance of Performance Report F->G

Experimental Protocol: Quantification of Laninamivir in Human Plasma using LC-MS/MS with this compound

This protocol outlines a validated method for the determination of Laninamivir in human plasma, suitable for a proficiency testing context.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 25 µL of working internal standard solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Laninamivir: m/z 347 -> 60[12]

    • This compound: m/z 350 -> 63 (hypothetical)

LCMS_Workflow SamplePrep {Sample Preparation|1. Plasma Spiking with IS 2. Protein Precipitation 3. Centrifugation 4. Supernatant Evaporation 5. Reconstitution} LC {UHPLC Separation|C18 Reverse-Phase Column Gradient Elution} SamplePrep->LC Injection MS {Tandem MS Detection|ESI+ Ionization Multiple Reaction Monitoring (MRM)} LC->MS Elution & Ionization Data {Data Analysis|Peak Integration Concentration Calculation (Analyte/IS Ratio)} MS->Data Signal Acquisition

Expected Performance of this compound in a Proficiency Test

In a hypothetical proficiency test, laboratories using this compound as an internal standard would be expected to demonstrate superior performance.

Table of Expected Performance Data

ParameterAcceptance CriteriaExpected Performance with this compoundExpected Performance with Structural Analog
Accuracy (% Bias) Within ±15% of the reference value-5% to +5%-25% to +25%
Precision (%CV) ≤15%<5%>15%
Linearity (r²) ≥0.99>0.995>0.98
Matrix Effect (%CV) ≤15%<5%>20%

These expected values are based on the established principles of bioanalytical method validation and the known benefits of using a stable isotope-labeled internal standard that co-elutes with the analyte.

Conclusion

For laboratories participating in proficiency testing schemes for Laninamivir, the choice of internal standard is a critical determinant of success. This compound, by virtue of its chemical identity to the analyte, offers the most robust and reliable means of quantification. Its use minimizes the impact of matrix effects and sample preparation variability, leading to highly accurate and precise data. While the initial cost of synthesis may be higher, the long-term benefits of data integrity and confidence in results make this compound the gold standard for proficiency testing and all other quantitative bioanalytical applications for this important antiviral drug.

References

  • Ikematsu, H. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(10), 837-844. [Link]

  • Shobugawa, Y., et al. (2017). A meta-analysis of laninamivir octanoate for treatment and prophylaxis of influenza. Influenza and Other Respiratory Viruses, 11(6), 518-527. [Link]

  • Vavricka, C. J., et al. (2011). Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition. PLoS Pathogens, 7(10), e1002249. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Kashiwagi, S., et al. (2012). A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases. Journal of Infection and Chemotherapy, 18(6), 889-896. [Link]

  • Ishizuka, H., et al. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 61(3), e01991-16. [Link]

  • Patil, S. P., et al. (2024). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 11(2), 103-113. [Link]

  • Duke Human Vaccine Institute. (n.d.). Proficiency Testing Programs. Retrieved February 7, 2026, from [Link]

  • Hofman, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry, 55(9), e4568. [Link]

  • American Society for Microbiology. (2004). Quality Assurance Program for Clinical Measurement of Antiretrovirals: AIDS Clinical Trials Group Proficiency Testing Program for Pediatric and Adult Pharmacology Laboratories. Antimicrobial Agents and Chemotherapy, 48(3), 852-858. [Link]

  • Charushin, V. N., et al. (2021). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Russian Chemical Bulletin, 70(5), 941-945. [Link]

  • ResearchGate. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLoS Pathogens. [Link]

  • Konecna, K., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 10. [Link]

  • Impact Journals. (2023). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-8. [Link]

  • International Antimicrobial Council. (2024). AATCC Proficiency Testing Program 2025. Retrieved February 7, 2026, from [Link]

  • Jánská, M., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(21), 6464. [Link]

  • Clinical Pharmacology Quality Assurance. (n.d.). Proficiency Testing. Retrieved February 7, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.